Product packaging for Clofibride(Cat. No.:CAS No. 26717-47-5)

Clofibride

Cat. No.: B1669208
CAS No.: 26717-47-5
M. Wt: 327.80 g/mol
InChI Key: CXQGFLBVUNUQIA-UHFFFAOYSA-N
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Description

Clofibride is a monocarboxylic acid.
This compound is a derivative of clofibrate. In the body this compound is converted into 4-chlorophenoxyisobutyric acid (CPIB) and 4-hydroxy-N-dimethylbutyramide (HMB).
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22ClNO4 B1669208 Clofibride CAS No. 26717-47-5

Properties

IUPAC Name

[4-(dimethylamino)-4-oxobutyl] 2-(4-chlorophenoxy)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H22ClNO4/c1-16(2,22-13-9-7-12(17)8-10-13)15(20)21-11-5-6-14(19)18(3)4/h7-10H,5-6,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQGFLBVUNUQIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCCCC(=O)N(C)C)OC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1022841
Record name Clofibride
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Molecular Weight

327.80 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

26717-47-5
Record name Clofibride
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Record name Clofibride [INN:DCF]
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Foundational & Exploratory

Clofibride mechanism of action in vitro

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Clofibride

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, a member of the fibrate class of drugs, primarily exerts its lipid-lowering effects through the activation of the nuclear receptor, Peroxisome Proliferator-Activated Receptor Alpha (PPARα). This guide delineates the core in vitro mechanism of action of this compound, detailing the downstream molecular and cellular consequences of PPARα activation. Key in vitro effects include the enhancement of lipoprotein lipase activity, increased fatty acid oxidation, inhibition of lipid synthesis, and modulation of lipolysis. This document provides a technical overview of these mechanisms, supported by quantitative data from seminal studies, detailed experimental protocols for key assays, and visual diagrams of the relevant signaling pathways and workflows.

Core Mechanism: Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

The principal in vitro mechanism of this compound and its active metabolite, clofibric acid, is the binding to and activation of PPARα, a ligand-activated transcription factor crucial for the regulation of lipid metabolism.[1][2] Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[3] This binding event initiates the transcription of numerous genes involved in fatty acid transport, oxidation, and lipoprotein metabolism, leading to the drug's therapeutic effects on lipid profiles.[1][4]

Signaling Pathway: PPARα Activation

PPAR_Activation cluster_cell Cell cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa Binds & Activates Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA) Heterodimer->PPRE Translocates to Nucleus & Binds TargetGenes Target Gene Transcription (e.g., LPL, CPT1) PPRE->TargetGenes Regulates

Caption: this compound activates PPARα, leading to heterodimerization with RXR and gene transcription.

Experimental Protocol: PPARα Transactivation Assay

This protocol describes a cell-based reporter gene assay to quantify the activation of PPARα by a test compound like clofibric acid.

  • Cell Culture:

    • Culture HEK293T or COS-1 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

    • Plate cells at a density of 1 x 10⁴ to 3 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.

  • Transfection:

    • Prepare a transfection mixture containing:

      • A PPARα expression plasmid (e.g., containing a chimeric human PPARα-Gal4 receptor).

      • A reporter plasmid containing a luciferase gene under the control of a PPAR-responsive promoter (e.g., pGL4.35 with 9× Gal4 UAS).

      • A control plasmid for normalization (e.g., phRL-TK expressing Renilla luciferase).

    • Transfect the cells using a suitable reagent (e.g., FuGENE HD) according to the manufacturer's instructions.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with serum-free DMEM containing the test compound (e.g., clofibric acid at various concentrations) or vehicle control (e.g., 0.1% DMSO).

    • Include a known PPARα agonist (e.g., WY-14643, bezafibrate) as a positive control.

  • Luciferase Assay:

    • Incubate the cells with the compounds for 24 hours.

    • Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.

    • Calculate the fold induction of PPARα activity by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells.

Downstream Effects on Lipid Metabolism

Activation of PPARα by this compound orchestrates a series of downstream events that collectively contribute to its lipid-modulating effects. These include enhancing the catabolism of triglyceride-rich lipoproteins, increasing the breakdown of fatty acids for energy, and inhibiting the synthesis of new lipids.

Increased Lipoprotein Lipase (LPL) Activity

This compound enhances the expression of LPL, a key enzyme that hydrolyzes triglycerides within circulating chylomicrons and very-low-density lipoproteins (VLDL), thereby facilitating the clearance of triglycerides from the plasma.

Table 1: Effect of Clofibrate on Lipoprotein Lipase (LPL) Activity

Tissue/Sample Type Treatment % Change in LPL Activity Species Reference
Adipose Tissue (Extractable) Clofibrate (2 g/day , 1 week) +103% (from 88 to 179 nmol FFA/10⁶ cells/h) Human
Adipose Tissue (Heparin-Releasable) Clofibrate (2 g/day , 1 week) +91% (from 95 to 181 nmol FFA/10⁶ cells/h) Human
Skeletal Muscle Tissue Clofibrate (1 month) +50% (average) Human

| Post-heparin Plasma | Clofibrate (1-1.5 g/week ) | Increased to normal levels | Human | |

LPL_Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Sample Prepare LPL Source (e.g., Cell Lysate, Plasma) Plate Add Samples & Standards to 96-well Plate Sample->Plate Standard Prepare LPL Enzyme Standard Curve Standard->Plate Substrate Add Fluorometric LPL Substrate Plate->Substrate Incubate Incubate at 37°C (Protected from Light) Substrate->Incubate Read Read Fluorescence (Ex/Em = 482/515 nm) in Kinetic Mode Incubate->Read Calculate Calculate LPL Activity (Compare to Standard Curve) Read->Calculate

Caption: Workflow for a fluorometric lipoprotein lipase (LPL) activity assay.

This protocol is a generalized fluorometric method for measuring LPL activity.

  • Reagent Preparation:

    • Prepare an LPL Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 0.15 M NaCl, 1.5% fatty acid-free BSA).

    • Prepare LPL enzyme standards by serially diluting a stock solution of purified LPL in the Assay Buffer to generate a standard curve (e.g., 0-250 mUnits/mL).

    • Prepare a working solution of a fluorometric LPL substrate (e.g., EnzChek lipase substrate) in the Assay Buffer.

  • Assay Procedure:

    • Add samples (e.g., cell lysates, diluted plasma) and LPL standards to a black 96-well microplate in duplicate.

    • Initiate the reaction by adding the LPL substrate solution to all wells.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Data Acquisition:

    • Measure the fluorescence intensity in a kinetic mode for at least 60 minutes, with readings every 5-10 minutes. Use an excitation wavelength of ~482-485 nm and an emission wavelength of ~515-525 nm.

  • Data Analysis:

    • For each sample and standard, determine the rate of reaction (change in fluorescence over time) from the linear portion of the kinetic curve.

    • Subtract the rate of the blank (no LPL) from all readings.

    • Plot the reaction rates of the LPL standards against their concentrations to generate a standard curve.

    • Determine the LPL activity in the unknown samples by interpolating their reaction rates from the standard curve.

Inhibition of Lipid Synthesis

Clofibrate has been shown to inhibit the synthesis of lipids, including a more pronounced effect on the synthesis of sterols (cholesterol) compared to fatty acids and glycerides. It can decrease cholesterol synthesis from acetate, suggesting an inhibitory action at a step prior to mevalonate formation.

Table 2: Effect of Clofibrate on In Vitro Lipid Synthesis

Tissue/Cell Type Labeled Precursor Effect of Clofibrate Key Finding Species Reference
Human Skin [1-¹⁴C]acetate or [U-¹⁴C]glucose Inhibition Sterol synthesis was more inhibited than fatty acid synthesis. Human
Rat Liver [1-¹⁴C]acetate Inhibition Demonstrated inhibitory effect on lipid synthesis. Rat
Rat Hepatocytes [¹⁴C]acetate Decreased Inhibited cholesterol synthesis from acetate. Rat

| Rat Hepatocytes | [³H]mevalonate | No effect | Did not affect cholesterol synthesis from mevalonate. | Rat | |

Cholesterol_Workflow cluster_prep Cell Culture & Treatment cluster_assay Labeling & Incubation cluster_readout Extraction & Quantification Culture Culture Cells (e.g., Hepatocytes) Treat Treat with Clofibrate or Vehicle Control Culture->Treat Label Add Radiolabeled Precursor (e.g., [¹⁴C]acetate) Treat->Label Incubate Incubate for 4 hours Label->Incubate Extract Lyse Cells & Extract Lipids Incubate->Extract Separate Separate Cholesterol (e.g., TLC, HPLC) Extract->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify

Caption: Workflow for measuring cholesterol synthesis using a radiolabeled precursor.

This protocol is based on measuring the incorporation of a radiolabeled precursor into newly synthesized cholesterol.

  • Cell Culture and Treatment:

    • Culture primary hepatocytes or a relevant cell line in a suitable medium.

    • Treat the cells with various concentrations of clofibrate or vehicle control for a predetermined period (e.g., 74 hours).

  • Radiolabeling:

    • Add a radiolabeled cholesterol precursor, such as [¹⁴C]acetate or [³H]water, to the culture medium.

    • Incubate the cells for a further 4 hours to allow for the incorporation of the label into newly synthesized lipids.

  • Lipid Extraction:

    • Wash the cells with phosphate-buffered saline (PBS) to remove unincorporated radiolabel.

    • Lyse the cells and extract the total lipids using a standard method, such as the Folch procedure (chloroform:methanol).

  • Cholesterol Separation and Quantification:

    • Separate the cholesterol from other lipid classes using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Scrape the cholesterol band (if using TLC) or collect the corresponding fraction (if using HPLC).

    • Quantify the amount of radioactivity incorporated into the cholesterol fraction using a liquid scintillation counter.

  • Data Analysis:

    • Normalize the radioactivity counts to the total protein content of the cell lysate.

    • Compare the normalized counts in the clofibrate-treated samples to the vehicle control to determine the percentage inhibition of cholesterol synthesis.

Increased Fatty Acid Oxidation

By activating PPARα, clofibrate upregulates the expression of genes encoding enzymes involved in mitochondrial and peroxisomal fatty acid β-oxidation, such as Carnitine Palmitoyltransferase I (CPT I). This leads to an increased rate of fatty acid catabolism.

Table 3: Effect of Clofibrate on In Vitro Fatty Acid Oxidation

Cell/Tissue Type Substrate Effect of Clofibrate Key Finding Species Reference
Developing Kidney Mitochondria [1-¹⁴C]-oleic acid (C18:1) Significant Stimulation (p < 0.001) CPT I mRNA and activity were increased. Pig
Developing Kidney Mitochondria [1-¹⁴C]-erucic acid (C22:1) Significant Stimulation (p < 0.001) Mitochondrial oxidation was significantly increased. Pig

| Patient Fibroblasts (VLCAD deficiency) | N/A | Normalization of FAO | Increased residual enzyme activity. | Human | |

FAO_Workflow cluster_prep Preparation cluster_assay Oxidation Reaction cluster_readout Measurement Culture Culture Cells (e.g., Fibroblasts) Treat Pre-treat with Clofibrate or Vehicle Control Culture->Treat Label Add Radiolabeled Fatty Acid (e.g., [¹⁴C]oleic acid) Treat->Label Incubate Incubate in Sealed Flasks Label->Incubate Trap Trap ¹⁴CO₂ Produced (e.g., with NaOH) Incubate->Trap Quantify Measure Radioactivity in CO₂ and Acid-Soluble Products Trap->Quantify

Caption: Workflow for measuring fatty acid oxidation via radiolabeled CO₂ production.

This protocol measures the rate of oxidation of a radiolabeled fatty acid to CO₂ and acid-soluble metabolites.

  • Cell Culture and Treatment:

    • Culture cells (e.g., fibroblasts, hepatocytes) in appropriate media.

    • Pre-treat cells with clofibrate or vehicle control for a specified duration to induce gene expression changes.

  • Oxidation Reaction:

    • Harvest and resuspend the cells in an incubation buffer.

    • Add the radiolabeled fatty acid substrate (e.g., [1-¹⁴C]-oleic acid complexed to BSA) to the cell suspension in sealed flasks. Each flask should have a center well containing a piece of filter paper soaked in a CO₂ trapping agent (e.g., NaOH or hyamine hydroxide).

    • Incubate the flasks at 37°C with gentle shaking for 1-2 hours.

  • Stopping the Reaction and Trapping CO₂:

    • Stop the reaction by injecting an acid (e.g., perchloric acid) into the cell suspension, which also releases the dissolved ¹⁴CO₂ from the medium.

    • Allow the flasks to sit for an additional 60 minutes to ensure complete trapping of the ¹⁴CO₂ by the filter paper.

  • Quantification:

    • Remove the filter paper and place it in a scintillation vial with a scintillation cocktail to count the trapped ¹⁴CO₂.

    • Centrifuge the acidified cell suspension. Collect the supernatant, which contains the acid-soluble metabolites (incomplete oxidation products). Measure the radioactivity in an aliquot of the supernatant.

    • The sum of radioactivity in the CO₂ and the acid-soluble fraction represents the total fatty acid oxidation rate.

  • Data Analysis:

    • Calculate the rate of oxidation (e.g., in nmol of substrate oxidized/hour/mg of protein).

    • Compare the rates between clofibrate-treated and control cells.

Modulation of Lipolysis

In vitro studies on rat adipocytes have shown that this compound directly affects lipolysis, the breakdown of stored triglycerides into glycerol and free fatty acids. It reduces basal lipolysis and significantly curtails hormone-stimulated lipolysis.

Table 4: Effect of Clofibrate on In Vitro Lipolysis in Rat Adipocytes

Condition Treatment Effect on Glycerol Release Significance Reference
Basal Clofibrate (2 mg/2 mL) Reduction in lipolysis p < 0.05

| Stimulated | Epinephrine (10 µg/mL) + Clofibrate (2 mg/2 mL) | Strong limitation of stimulation | p < 0.01 | |

This protocol is based on the methods used to study the effects of this compound on rat adipocytes.

  • Adipocyte Isolation:

    • Isolate adipocytes from the epididymal fat pads of rats using collagenase digestion.

    • Wash and resuspend the isolated adipocytes in a suitable buffer (e.g., Krebs-Ringer bicarbonate with albumin).

  • Incubation:

    • Aliquot the adipocyte suspension into incubation vials.

    • Add clofibrate (e.g., 2 mg per 100 mg of adipocytes in 2 mL medium) and/or hormones (e.g., epinephrine 10 µg/mL; insulin 10⁻³ U/mL) to the respective vials.

    • Include control groups for basal lipolysis (no additions) and stimulated lipolysis (hormone only).

    • Incubate the vials at 37°C for 90 minutes with gentle shaking.

  • Glycerol Measurement:

    • At the end of the incubation, stop the reaction by placing the vials on ice.

    • Collect an aliquot of the infranatant (the aqueous layer below the floating adipocytes).

    • Measure the concentration of glycerol in the infranatant using a commercially available enzymatic assay kit. Glycerol release is a direct indicator of lipolysis.

  • Data Analysis:

    • Express the results as micromoles of glycerol released per 90 minutes per 100 mg of total lipids.

    • Use statistical tests (e.g., t-test) to compare the glycerol release between the different treatment groups (control, clofibrate, epinephrine, epinephrine + clofibrate).

Conclusion

The in vitro mechanism of action of this compound is centered on its function as a PPARα agonist. This primary action triggers a cascade of transcriptional changes that favorably modulate lipid metabolism. In vitro assay systems demonstrate that this compound effectively increases LPL-mediated triglyceride clearance, enhances cellular fatty acid oxidation, inhibits the de novo synthesis of cholesterol, and directly reduces basal and stimulated lipolysis in adipocytes. The experimental protocols and data presented in this guide provide a comprehensive framework for understanding and investigating the multifaceted in vitro effects of this compound and other fibrate drugs.

References

Clofibride: A Technical Guide to Cellular Uptake and Subcellular Localization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofibride, a lipid-lowering agent, exerts its primary effects through its active metabolite, clofibric acid. Understanding the cellular uptake and subcellular distribution of this compound is critical for elucidating its mechanisms of action and potential off-target effects. This technical guide provides a comprehensive overview of the current knowledge regarding this compound's journey into the cell and its localization within various organelles. The document details the proposed transport mechanisms, summarizes key quantitative data, and provides standardized experimental protocols for studying these processes. Furthermore, signaling pathways influenced by this compound are illustrated to provide a deeper context for its cellular activity.

Introduction

Clofibrate was a widely prescribed medication for the treatment of hyperlipidemia. It is a prodrug that is rapidly hydrolyzed in the body to its active form, clofibric acid. The primary mechanism of action of clofibric acid is the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism. Activation of PPAR-α leads to a cascade of downstream events, including increased fatty acid oxidation and reduced triglyceride levels. While the systemic effects of clofibrate are well-documented, a detailed understanding of its cellular pharmacokinetics, specifically its entry into cells and subsequent localization to various subcellular compartments, is essential for a complete picture of its biological activity and potential toxicity.

Cellular Uptake of Clofibric Acid

The precise mechanisms governing the entry of clofibric acid into cells are not fully elucidated; however, several pathways have been proposed.

2.1. Passive Diffusion

As a small lipophilic molecule, it is plausible that clofibric acid can cross the plasma membrane via passive diffusion, driven by a concentration gradient.

2.2. Protein-Mediated Transport

Evidence suggests that carrier-mediated transport systems may also be involved in the cellular uptake of clofibric acid. While direct transport has not been definitively demonstrated for clofibric acid, related fibrates have been shown to interact with various transporters.

  • Fatty Acid Binding Proteins (FABPs): Clofibric acid has been shown to induce the expression of liver-type fatty acid binding protein (L-FABP). While it is not confirmed that clofibric acid is a direct substrate for FABPs, their induction could facilitate the intracellular trafficking of fatty acids and potentially clofibric acid itself.

  • Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs): Studies have investigated the interaction of fibrates with these transporter families. However, research indicates that clofibrate and clofibric acid do not significantly inhibit OATP1B1, suggesting it is not a primary uptake transporter for these compounds. The role of other OATs and OATPs in clofibric acid transport remains to be fully explored.

Subcellular Localization of this compound and its Metabolites

Following cellular uptake, clofibric acid and its metabolites are distributed to various subcellular compartments where they exert their biological effects.

3.1. Peroxisomes

A well-established effect of clofibrate is the proliferation of peroxisomes, particularly in hepatocytes. This is a direct consequence of PPAR-α activation, which upregulates the expression of genes involved in peroxisome biogenesis and fatty acid β-oxidation.

3.2. Mitochondria

Mitochondria are also significant targets of clofibrate. Studies have shown that clofibrate can impact mitochondrial function in several ways, including:

  • Alterations in Mitochondrial Biogenesis: Clofibrate has been observed to affect the biogenesis of liver mitochondria.

  • Induction of Mitochondrial Enzymes: The drug can increase the activity of mitochondrial enzymes such as carnitine acetyltransferase.

  • Mitochondrial Damage and Oxidative Stress: At higher concentrations (greater than 0.3 mM), clofibrate has been shown to collapse the mitochondrial membrane potential and increase the production of reactive oxygen species (ROS), leading to oxidative stress and potential apoptosis.

3.3. Nucleus

As the primary target of clofibric acid is the nuclear receptor PPAR-α, a significant portion of the compound is expected to localize to the nucleus to facilitate receptor activation and subsequent gene transcription.

3.4. Golgi Apparatus

Emerging evidence suggests that clofibrate may also affect the Golgi apparatus. Some studies indicate that clofibrate can disrupt the morphology and function of the Golgi complex, potentially leading to Golgi stress. However, the direct localization of clofibrate to the Golgi has not been quantified.

Quantitative Data

The following tables summarize the available quantitative data on the effects of clofibrate on various cellular parameters.

Table 1: Effect of Clofibrate on Peroxisome Proliferation and Enzyme Activity

ParameterCell/Tissue TypeClofibrate Concentration/DoseFold Increase (vs. Control)Reference
Peroxisomal VolumeHuman Liver (in a patient with a peroxisomal disease)1.5 g/day (for 2 years)5
Peroxisomal β-oxidationPrimary Rat Hepatocytes10-300 µM~10
Acyl-CoA Oxidase ActivityPrimary Rat Hepatocytes100 µMNot specified, but significant induction
Cyanide-Insensitive Palmitoyl-CoA OxidationRat Intestinal MucosaDiet containing clofibric acidSignificant increase

Table 2: Effect of Clofibrate on Mitochondrial Parameters

ParameterCell/Tissue TypeClofibrate ConcentrationEffectReference
Mitochondrial Membrane Potential (ΔΨm)Mouse Liver Cells & Isolated Mitochondria> 0.3 mMRapid collapse
Carnitine Acetyltransferase Activity (Mitochondrial)Rat LiverNot specified> 70-fold increase
Desmin ContentRat Myocardiocytes0.1 mM42.1% decrease
Vimentin ContentRat Myocardiocytes0.1 mM26.3% decrease

Experimental Protocols

5.1. In Vitro Cellular Uptake Assay

This protocol describes a general method for quantifying the uptake of radiolabeled or fluorescently tagged clofibric acid into cultured cells.

  • Cell Culture: Plate hepatocytes or other relevant cell lines in 6-well plates and grow to 80-90% confluency.

  • Preparation of Dosing Solution: Prepare a stock solution of radiolabeled ([14C] or [3H]) or fluorescently labeled clofibric acid in a suitable solvent (e.g., DMSO). Dilute the stock solution in serum-free culture medium to the desired final concentrations.

  • Uptake Experiment:

    • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

    • Add 1 mL of the dosing solution to each well and incubate at 37°C for various time points (e.g., 1, 5, 15, 30, and 60 minutes).

    • To terminate the uptake, aspirate the dosing solution and rapidly wash the cells three times with ice-cold PBS.

  • Cell Lysis and Quantification:

    • Lyse the cells by adding 0.5 mL of 0.1 M NaOH or a suitable lysis buffer.

Investigating the Structural Activity Relationship of Clofibride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofibride, a member of the fibrate class of drugs, has historically been utilized as a lipid-lowering agent. Its therapeutic effects are primarily mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism. This compound itself is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, clofibric acid. The structural features of clofibric acid are crucial for its interaction with and activation of PPARα, making the study of its structural activity relationship (SAR) a key area of interest for the development of novel, more potent, and selective hypolipidemic agents. This guide provides an in-depth analysis of the SAR of this compound, detailing its mechanism of action, the impact of structural modifications on its biological activity, and the experimental protocols used for its evaluation.

Core Concepts: The Structural Basis of this compound's Activity

The fundamental structure of clofibric acid, the active form of this compound, consists of three key pharmacophoric elements that are essential for its biological activity:

  • An acidic head group: The carboxylic acid moiety is critical for the molecule's interaction with the ligand-binding domain (LBD) of PPARα. This acidic group forms key hydrogen bonds with amino acid residues within the receptor's binding pocket, anchoring the ligand in place.

  • A central linking group: An isobutyric acid scaffold provides a specific spatial arrangement for the other functional groups.

  • A lipophilic tail: The 4-chlorophenoxy group occupies a hydrophobic pocket within the PPARα LBD, contributing to the overall binding affinity.

The interplay of these three components dictates the potency and efficacy of clofibric acid as a PPARα agonist. Modifications to any of these regions can significantly alter the compound's activity, providing a basis for the design of new analogs with improved pharmacological profiles.

Quantitative Structure-Activity Relationship Data

The following table summarizes the quantitative data on the PPARα activation by clofibric acid and its analogs, compiled from various studies. The data is primarily presented as EC50 values, which represent the concentration of the compound that elicits 50% of the maximal response in a given assay.

CompoundModificationPPARα Activation (EC50, µM)Reference
Clofibric AcidParent Compound~30-100
Fenofibric AcidAddition of a benzoyl group to the phenyl ring9.47
BezafibrateN-substituted phenoxyisobutyric acid derivative30.4
GL479Diazenyl function spaced by a three-atom linker from clofibric acid0.6
Naphthyl derivative of clofibric acidReplacement of the chlorophenyl ring with a naphthyl groupShowed good activation (specific EC50 not provided)
Quinolin derivative of clofibric acidReplacement of the chlorophenyl ring with a quinolin groupShowed good activation (specific EC50 not provided)

Note: The EC50 values can vary depending on the specific cell line and assay conditions used.

Experimental Protocols

PPARα Transactivation Assay (Luciferase Reporter Gene Assay)

This assay is a common method to determine the functional activity of a compound as a PPARα agonist.

Principle: This cell-based assay utilizes a reporter gene, typically luciferase, under the control of a promoter containing peroxisome proliferator response elements (PPREs). Cells are co-transfected with a plasmid expressing PPARα and the PPRE-luciferase reporter plasmid. If the test compound activates PPARα, the receptor-ligand complex binds to the PPREs and drives the expression of the luciferase gene. The resulting luminescence is measured and is proportional to the level of PPARα activation.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293, COS-7, or HepG2) is cultured under standard conditions. The cells are then co-transfected with an expression vector for human or rat PPARα and a reporter plasmid containing multiple copies of a PPRE upstream of a luciferase gene. A plasmid expressing a control reporter, such as Renilla luciferase, is often co-transfected to normalize for transfection efficiency.

  • Compound Treatment: After an incubation period to allow for gene expression (typically 24 hours), the cells are treated with various concentrations of the test compound (e-g., clofibric acid or its analogs). A known PPARα agonist (e.g., GW7647) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

  • Lysis and Luminescence Measurement: Following compound incubation (typically 18-24 hours), the cells are lysed, and the luciferase substrate is added. The resulting luminescence is measured using a luminometer. The Renilla luciferase activity is also measured for normalization.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold activation is calculated relative to the vehicle control. The EC50 value is determined by plotting the fold activation against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

PPARα Competitive Binding Assay

This assay is used to determine the binding affinity of a compound to the PPARα ligand-binding domain (LBD).

Principle: This assay measures the ability of a test compound to compete with a radiolabeled or fluorescently labeled known PPARα ligand for binding to the purified PPARα LBD. The decrease in the signal from the labeled ligand is proportional to the binding affinity of the test compound.

Methodology:

  • Reagents: Purified recombinant PPARα LBD, a high-affinity radiolabeled ([³H]) or fluorescently labeled PPARα ligand (the "tracer"), and the unlabeled test compounds are required.

  • Incubation: The PPARα LBD is incubated with a fixed concentration of the labeled ligand in the presence of increasing concentrations of the unlabeled test compound. The incubation is carried out in a suitable buffer system until equilibrium is reached.

  • Separation of Bound and Free Ligand: The bound ligand-receptor complexes are separated from the free unbound ligand. This can be achieved through various methods, such as filtration through a glass fiber filter (for radioligands) or by using techniques like scintillation proximity assay (SPA) or fluorescence polarization (FP).

  • Signal Detection: The amount of bound labeled ligand is quantified. For radioligands, this is done using a scintillation counter. For fluorescent ligands, the fluorescence polarization is measured.

  • Data Analysis: The data are plotted as the percentage of specific binding of the labeled ligand versus the log of the concentration of the unlabeled test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand) is determined from the resulting competition curve. The equilibrium dissociation constant (Ki) of the test compound can then be calculated using the Cheng-Prusoff equation.

Visualizations

experimental_workflow cluster_transactivation PPARα Transactivation Assay cluster_binding PPARα Competitive Binding Assay cell_culture Cell Culture & Transfection (e.g., HEK293, PPARα & PPRE-luc plasmids) compound_treatment Compound Treatment (Varying concentrations) cell_culture->compound_treatment lysis Cell Lysis & Luciferase Assay compound_treatment->lysis data_analysis_trans Data Analysis (EC50 determination) lysis->data_analysis_trans incubation Incubation (PPARα LBD, Labeled Ligand, Test Compound) separation Separation of Bound/Free Ligand (e.g., Filtration) incubation->separation detection Signal Detection (e.g., Scintillation Counting) separation->detection data_analysis_bind Data Analysis (IC50 & Ki determination) detection->data_analysis_bind

Caption: Experimental workflows for PPARα activity assessment.

The Pharmacokinetic and Metabolic Journey of Clofibride in Preclinical Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of clofibride in commonly used animal models. This compound, a hypolipidemic agent, undergoes significant metabolic transformation to exert its therapeutic effects. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical species is crucial for the development of safe and effective fibrate-class drugs. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways to serve as a valuable resource for researchers in the field.

Quantitative Pharmacokinetics of this compound's Active Metabolite

This compound is a prodrug that is rapidly and extensively hydrolyzed in the body to its pharmacologically active metabolite, clofibric acid (p-chlorophenoxyisobutyric acid or CPIB). Therefore, the pharmacokinetic parameters of CPIB are of primary interest. The following tables summarize the available quantitative data for CPIB in various animal models.

Table 1: Pharmacokinetic Parameters of Clofibric Acid (CPIB) in Rats

ParameterValueAnimal ModelAdministration Route & DoseSource
Tmax (h) ~4Male Albino Charles River RatsSingle oral dose of 73 mg/kg [14C]clofibrate
Cmax (µg/mL) 100 - 200Male Albino Charles River RatsSingle oral dose of 73 mg/kg [14C]clofibrate
Half-life (t1/2) (h) ~12CD RatNot Specified
Urinary Excretion (% of dose in 48h) 70% (as free or conjugated CPIB)CD RatOral
Faecal Excretion (% of dose in 48h) < 2%CD RatOral

Table 2: Pharmacokinetic Parameters of Clofibric Acid (CPIB) in Dogs

ParameterValueAnimal ModelAdministration Route & DoseSource
Half-life (t1/2) (h) 43 ± 9BeagleNot Specified

Table 3: Pharmacokinetic Parameters of Clofibric Acid (CPIB) in Monkeys

ParameterValueAnimal ModelAdministration Route & DoseSource
Half-life (t1/2) (h) 6 ± 1Olive BaboonNot Specified

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound pharmacokinetics and metabolism.

Animal Models and Husbandry
  • Species/Strain: Male Albino Charles River Rats

Clofibrate's Impact on Cholesterol Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clofibrate, a fibric acid derivative, has long been utilized as a hypolipidemic agent. Its primary mechanism of action involves the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism. Activation of PPAR-α by clofibrate initiates a cascade of genomic and non-genomic effects that collectively alter cholesterol homeostasis. This technical guide provides an in-depth analysis of clofibrate's impact on the cholesterol biosynthesis pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. The evidence indicates that clofibrate's influence extends beyond its well-documented effects on triglyceride metabolism to a more complex regulation of cholesterol synthesis, transport, and catabolism.

Core Mechanism of Action: PPAR-α Activation

Clofibrate's principal molecular target is the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α). As a ligand for this nuclear receptor, clofibrate instigates a conformational change in PPAR-α, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The activation of PPAR-α by clofibrate leads to a "moderately increased" expression of a suite of genes involved in fatty acid uptake, transport, and β-oxidation. While the primary effect is on fatty acid metabolism, this activation indirectly influences cholesterol biosynthesis and overall lipid homeostasis.

cluster_nucleus Nucleus Clofibrate Clofibrate PPARa PPAR-α Clofibrate->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to TargetGenes Target Gene Expression (e.g., CPT-1, ACO) PPRE->TargetGenes Modulates Transcription MetabolicEffects Altered Lipid Metabolism - Increased Fatty Acid Oxidation - Altered Cholesterol Homeostasis TargetGenes->MetabolicEffects

Figure 1: Clofibrate's core mechanism of action via PPAR-α activation.

Impact on Cholesterol Biosynthesis Enzymes

Clofibrate exerts a multi-faceted influence on the enzymatic machinery of the cholesterol biosynthesis pathway. While it is not a direct inhibitor of HMG-CoA reductase in the same manner as statins, evidence suggests an indirect modulatory role. The primary points of intervention appear to be downstream of HMG-CoA reductase.

HMG-CoA Reductase (HMGR)

Studies on the direct effect of clofibrate on HMG-CoA reductase have yielded varied results. Some research indicates that the broader class of fibrates may inhibit cholesterol synthesis, which could involve an effect on HMG-CoA reductase. However, other studies suggest that clofibrate does not directly inhibit this rate-limiting enzyme but rather influences its expression levels through the PPAR-α and SREBP signaling pathways.

Mevalonate Kinase and Mevalonate-5-Pyrophosphate Decarboxylase

More definitive inhibitory effects of clofibrate have been observed at later stages of the mevalonate pathway. Specifically, clofibrate has been shown to inhibit mevalonate-5-pyrophosphate decarboxylase activity in a concentration-dependent manner. The effect on mevalonate kinase appears to be more complex, with some reports suggesting a transient inhibition followed by activation.

Table 1: Quantitative Effects of Clofibrate on Cholesterol Biosynthesis Enzymes

EnzymeOrganism/SystemClofibrate ConcentrationObserved EffectCitation
Acyl-CoA:cholesterol acyltransferase (ACAT)Male Rat LiverDiet supplemented65% inhibition
Mevalonate-5-pyrophosphate decarboxylaseChick Brain1.25-5.00 mMProgressive inhibition

Regulation of Gene Expression in Cholesterol Homeostasis

Beyond direct enzymatic interactions, clofibrate's activation of PPAR-α leads to significant changes in the expression of genes that regulate cholesterol metabolism. This includes genes involved in cholesterol transport and efflux, as well as those

The Influence of Clofibride on Apolipoprotein Gene Expression: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the effects of clofibride, a member of the fibrate class of lipid-lowering agents, on the gene expression of apolipoproteins. It delves into the molecular mechanisms, presents quantitative data from key studies, and outlines the experimental protocols utilized in this area of research.

Core Mechanism of Action: The PPARα Signaling Pathway

This compound and other fibrates exert their primary effects by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that acts as a key regulator of lipid metabolism. The activation of PPARα initiates a cascade of events leading to the modulation of various target genes, including those encoding for apolipoproteins.

The signaling pathway begins with the binding of this compound's active form to PPARα. This ligand-receptor interaction induces a conformational change in PPARα, leading to its heterodimerization with the Retinoid X Receptor (RXR). This PPARα-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event ultimately leads to the up- or down-regulation of gene transcription, thereby altering the synthesis of proteins involved in lipid transport and metabolism.

Figure 1: PPARα signaling pathway activated by this compound.

Quantitative Effects on Apolipoprotein Gene Expression

The impact of this compound and other fibrates on apolipoprotein gene expression has been investigated in various models, revealing species-specific and apolipoprotein-specific effects. The following tables summarize key quantitative findings.

OrganismTreatmentApolipoproteinTissueChange in mRNA ExpressionReference
Pig5 g clofibrate/kg diet for 28 daysApoA-ILiverNo significant difference
Pig5 g clofibrate/kg diet for 28 daysApoA-IILiverNo significant difference
Pig5 g clofibrate/kg diet for 28 daysApoC-IIILiverNo significant difference
RatFenofibrate (dose-dependent)ApoA-ILiverDecrease
RatFenofibrate (dose-dependent)ApoA-IILiverDecrease
RatClofibrateApoA-IILiverMarginal decrease
RatFenofibrate (dose-dependent)ApoA-IVLiverDecrease
RatFibrates (time- and dose-dependent)ApoC-IILiverDecrease
RatFibrates (time- and dose-dependent)ApoC-IIILiverDecrease
RatFibratesApoC-ILiverNo change

Table 1: Summary of this compound and Fibrate Effects on Apolipoprotein mRNA Expression.

OrganismTreatmentApolipoproteinSampleChange in Protein LevelReference
HumanFenofibrateApoA-IIPlasmaIncrease
HumanFenofibrateApoBPlasmaDecrease
HumanFenofibrateApoC-IPlasmaDecrease
HumanFenofibrateApoC-IVPlasmaDecrease
HumanFenofibrateApoEPlasmaDecrease

Table 2: Summary of Fenofibrate Effects on Apolipoprotein Plasma Levels in Humans.

Detailed Experimental Protocols

The following sections provide an overview of the methodologies employed in the cited research to investigate the effects of this compound on apolipoprotein gene expression.

In Vivo Animal Studies

A common approach involves the administration of this compound to animal models, followed by the analysis of tissue-specific gene and protein expression.

Experimental_Workflow_In_Vivo cluster_animal_model Animal Model Selection cluster_treatment Treatment Regimen cluster_sample_collection Sample Collection cluster_analysis Molecular Analysis Animal e.g., Rats (Sprague-Dawley, Wistar) or Pigs Treatment This compound Administration (e.g., 25-300 mg/kg/day) Route: Oral gavage or Intraperitoneal injection Duration: 1-28 days Animal->Treatment Tissue Tissue Harvesting (e.g., Liver) Treatment->Tissue Blood Blood Collection Treatment->Blood RNA_Extraction RNA Extraction Tissue->RNA_Extraction Protein_Extraction Protein Extraction Blood->Protein_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Protein_Quantification Protein Quantification (LC-MS/MS, Western Blot) Protein_Extraction->Protein_Quantification Gene_Expression Gene Expression Analysis (qRT-PCR, cDNA microarray) cDNA_Synthesis->Gene_Expression

Figure 2: General experimental workflow for in vivo studies.

  • Animal Models:

    • Rats: Male Sprague-Dawley or Wistar rats are frequently used.

    • Pigs: Studies have also been conducted in pigs to assess the effects of clofibrate.

  • Drug Administration:

    • Dosage: Doses can range from low (e.g., 25 mg/kg/day) to high (e.g., 250-300 mg/kg/day).

    • Route of Administration: this compound is typically administered via intraperitoneal injection or mixed with the diet.

    • Duration: Treatment durations vary from short-term (1-7 days) to longer-term (14-28 days).

  • Sample Collection and Preparation:

    • Following the treatment period, animals are euthanized, and tissues of interest, primarily the liver, are collected.

    • Blood samples are also collected for the analysis of plasma apolipoprotein levels.

    • Tissues are processed for RNA and protein extraction using standard molecular biology techniques.

  • Gene and Protein Expression Analysis:

    • mRNA Quantification: The levels of specific apolipoprotein mRNAs are measured using techniques such as quantitative real-time PCR (qRT-PCR) or cDNA microarrays.

    • Protein Quantification: Plasma or tissue levels of apolipoproteins are quantified using methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Western blotting.

In Vitro Cell Culture Studies

Primary hepatocytes and hepatoma cell lines are valuable tools for dissecting the direct effects of this compound on liver cells, independent of systemic physiological responses.

  • Cell Models:

    • Primary Hepatocytes: Cultures of primary rat and human hepatocytes provide a model that closely mimics the in vivo state.

    • Hepatoma Cell Lines: Human hepatoma cell lines such as HepG2 are also utilized.

  • **Treatment

The Historical Development and Discovery of Clofibride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofibrate, a fibric acid derivative, was one of the pioneering lipid-lowering agents that played a pivotal role in the early understanding and pharmacological management of hyperlipidemia. This technical guide provides a comprehensive overview of the historical development and discovery of Clofibride, from its chemical synthesis to its elucidation as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. The document details key experimental protocols, presents quantitative data from seminal preclinical and clinical studies in structured tables, and visualizes the core signaling pathways and experimental workflows using Graphviz diagrams. While its clinical use has been largely superseded due to adverse effects, the story of this compound offers valuable insights into the evolution of lipid-lowering therapies and the foundational science of nuclear receptor pharmacology.

Introduction: The Dawn of Lipid-Lowering Therapy

The journey of this compound begins in the mid-20th century, a period marked by a burgeoning understanding of the link between elevated serum cholesterol and cardiovascular disease. Initial observations in the 1950s of the cholesterol-lowering effects of certain industrial chemicals spurred the search for therapeutic agents. Researchers at Imperial Chemical Industries (ICI) in the United Kingdom synthesized Clofibrate in the late 1950s, and it was patented in 1958. Initially marketed as Atromid-S in the early 1960s, it represented a significant step forward in the pharmacological management of hyperlipidemia.

Synthesis and Physicochemical Properties

Clofibrate, or ethyl 2-(4-chlorophenoxy)-2-methylpropanoate, is a colorless to pale yellow liquid. Its synthesis is a multi-step process that has been well-documented in the chemical literature.

Experimental Protocol: Synthesis of Clofibrate

A common synthetic route for Clofibrate involves the condensation of p-chlorophenol with acetone and chloroform to produce 2-(4-chlorophenoxy)-2-methylpropanoic acid, which is then esterified with ethanol.

Materials:

  • p-Chlorophenol

  • Acetone

  • Chloroform

  • Sodium hydroxide (or other suitable alkali)

  • Ethanol

  • Sulfuric acid (catalytic amount)

  • N,N-dimethylformamide (DMF)

  • Potassium carbonate

  • Ethyl 2-bromo-2-methylpropanoate

  • Ethyl acetate

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

Step 1: Synthesis of 2-(4-chlorophenoxy)-2-methylpropanoic acid

  • A mixture of p-chlorophenol, acetone, and chloroform is reacted in the presence of a strong alkali, such as sodium hydroxide.

  • The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield 2-(4-chlorophenoxy)-2-methylpropanoic acid.

Step 2: Esterification to form Clofibrate

  • The resulting 2-(4-chlorophenoxy)-2-methylpropanoic acid is then esterified with ethanol.

  • A catalytic amount of a strong acid, such as sulfuric acid, is used to facilitate the reaction.

  • The reaction mixture is heated to drive the esterification to completion.

  • The final product, Clofibrate, is then purified.

Alternative Procedure:

  • Dissolve 1 g (7.779 mmol) of 4-chlorophenol and 2.15 g (15.56 mmol) of potassium carbonate in 10 mL of N,N-dimethylformamide (DMF).

  • Stir the mixture for 30 minutes at room temperature.

  • Add 3.4 mL of ethyl 2-bromo-2-methylpropanoate dropwise to the mixture.

  • Heat the reaction mixture to 70°C and maintain for 5 hours.

  • After cooling to room temperature, add 30 mL of water.

  • Extract the aqueous phase three times with 10 mL of ethyl acetate.

  • Wash the combined organic phases three times with 10 mL of saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography (eluent: petroleum ether/ethyl acetate = 50/3) to obtain Clofibrate as a white solid (yield: 96%).

Pharmacological Discovery and Mechanism of Action

The primary pharmacological effect of Clofibrate is the reduction of serum lipids, particularly triglycerides. Its mechanism of action, initially unclear, was later elucidated to be primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism.

PPARα Activation

Clofibrate is a prodrug that is rapidly hydrolyzed in the body to its active form, clofibric acid. Clofibric acid acts as a ligand for PPARα. Upon binding, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

dot

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Clofibrate Clofibrate Clofibric_Acid Clofibric Acid Clofibrate->Clofibric_Acid Hydrolysis PPARa PPARα Clofibric_Acid->PPARa Binds & Activates PPARa_RXR_Complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_Complex RXR RXR RXR->PPARa_RXR_Complex PPRE PPRE PPARa_RXR_Complex->PPRE Binds to Target_Genes Target Genes (e.g., LPL, APOA1, CPT1) PPRE->Target_Genes Regulates Transcription mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Lipid_Metabolism Increased Fatty Acid Oxidation Increased Lipoprotein Lipase Activity Decreased Triglyceride Synthesis Proteins->Lipid_Metabolism Mediate

Caption: PPARα Signaling Pathway of Clofibrate.

Experimental Protocol: PPARα Transactivation Assay

A common method to assess the activation of PPARα by a compound like Clofibrate is a cell-based transactivation assay.

Principle: This assay utilizes a reporter gene (e.g., luciferase) under the control of a promoter containing PPREs. Cells are co-transfected with a plasmid expressing PPARα and the reporter plasmid. When an agonist like Clofibrate activates PPARα, the resulting complex binds to the PPREs and drives the expression of the reporter gene, leading to a measurable signal (e.g., light emission).

Materials:

  • HEK293T or other suitable cell line

  • Expression plasmid for human or mouse PPARα

  • Reporter plasmid containing a luciferase gene downstream of a PPRE-containing promoter

  • Transfection reagent

  • Cell culture medium and supplements

  • Clofibrate (or clofibric acid)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in appropriate medium.

    • Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • After transfection, seed the cells into 96-well plates.

    • Allow the cells to adhere and recover.

    • Treat the cells with varying concentrations of Clofibrate or a vehicle control.

  • Luciferase Assay:

    • After an appropriate incubation period (e.g., 24 hours), lyse the cells.

    • Add the luciferase assay reagent to the cell lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration).

    • Plot the fold activation against the log of the Clofibrate concentration to determine the EC50 value.

Downstream Effects on Lipid Metabolism

The activation of PPARα by Clofibrate leads to a cascade of downstream effects that collectively lower serum lipid levels:

  • Increased Lipoprotein Lipase (LPL) Activity: PPARα activation upregulates the expression of LPL, an enzyme that hydrolyzes triglycerides in very low-density lipoproteins (VLDLs) and chylomicrons, facilitating their clearance from the circulation.

  • Increased Fatty Acid Oxidation: Clofibrate stimulates the expression of genes involved in

Clofibrate's Off-Target Interactions: An In-depth Technical Guide on Nuclear Receptor Engagement Beyond PPAR-alpha

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofibrate, a first-generation fibrate drug, is a well-established peroxisome proliferator-activated receptor alpha (PPAR-α) agonist. Its primary clinical application has been the management of hypertriglyceridemia, a function directly linked to its potent activation of PPAR-α and the subsequent regulation of genes involved in lipid metabolism. While the interaction with PPAR-α is the cornerstone of its therapeutic effect, the broader landscape of clofibrate's engagement with other members of the nuclear receptor superfamily remains less defined. Understanding these "off-target" interactions is critical for a comprehensive pharmacological profile, providing insights into potential side effects, drug-drug interactions, and opportunities for repositioning. This technical guide synthesizes the available evidence on the interaction of clofibrate and its active form, clofibric acid, with nuclear receptors other than PPAR-α, presenting quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways.

Liver X Receptor (LXR)

Direct binding of clofibric acid to Liver X Receptors (LXRα and LXRβ) has not been conclusively demonstrated. However, evidence suggests an indirect modulatory role, primarily through the action of related fibrate compounds. One study has shown that while the active acid form of fenofibrate (fenofibric acid) does not act as an LXR antagonist, its ester form does. This finding is significant as clofibrate is administered as an ethyl ester, which is rapidly hydrolyzed to clofibric acid in the body.

Another line of evidence points to an indirect activation of LXRα by clofibrate through the increased production of oxysterols, which are known endogenous LXRα ligands.

Quantitative Data: LXR Interaction
CompoundReceptorAssay TypeMetricValueSpecies
Fenofibrate (ester)LXRαNot specifiedAntagonist-Not specified
Fenofibrate (ester)LXRβNot specifiedAntagonist-Not specified

Rev-erb alpha (NR1D1)

Research in rodents has identified the nuclear receptor Rev-erb alpha as a novel target for fibrates. In primary rat hepatocytes, fenofibric acid, a compound structurally similar to clofibric acid, was observed to decrease the mRNA levels of Rev-erb alpha. This interaction is noteworthy as Rev-erb alpha plays a crucial role in regulating circadian rhythm and metabolism.

Thyroid Hormone Receptor (THR)

Studies in pigs have revealed a potential interaction between clofibrate and the thyroid hormone signaling pathway. Treatment with clofibrate resulted in a significant decrease in the hepatic mRNA concentrations of thyroid hormone receptor alpha-1 (THRα1). This was accompanied by lower plasma concentrations of thyroid hormones (T3 and T4), suggesting that clofibrate may interfere with thyroid hormone homeostasis.[1]

Quantitative Data: THR Interaction
CompoundReceptor SubtypeEffectMagnitude of ChangeSpecies
ClofibrateThyroid Hormone Receptor alpha-1 (THRα1)Decreased mRNA expressionP < 0.05Pig

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of a compound's interaction with nuclear receptors. The following sections outline the general methodologies for two key experimental approaches.

Competitive Ligand Binding Assay

This assay is designed to determine the ability of a test compound (e.g., clofibric acid) to compete with a known radiolabeled or fluorescently labeled ligand for binding to a specific nuclear receptor.

Materials:

  • Purified nuclear receptor ligand-binding domain (LBD) (e.g., LXRα-LBD, Rev-erbα-LBD).

  • Radiolabeled ([³H] or [¹²⁵I]) or fluorescently labeled known ligand for the target receptor.

  • Test compound (clofibric acid).

  • Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin).

  • Scintillation vials and scintillation fluid (for radioligand assays) or microplates suitable for fluorescence detection.

  • Filtration apparatus or scintillation proximity assay (SPA) beads.

Procedure:

  • A constant concentration of the purified nuclear receptor LBD is incubated with a fixed concentration of the labeled ligand.

  • Increasing concentrations of the unlabeled test compound are added to the incubation mixture.

  • The mixture is incubated at an appropriate temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Bound and free labeled ligands are separated. This can be achieved by:

    • Filtration: The mixture is passed through a filter that retains the receptor-ligand complex, and the radioactivity or fluorescence on the filter is measured.

    • Scintillation Proximity Assay (SPA): The receptor is captured on SPA beads that emit light when a radiolabeled ligand is in close proximity.

  • The amount of labeled ligand bound to the receptor is quantified at each concentration of the test compound.

  • The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand) is determined from the resulting dose-response curve.

  • The binding affinity (Ki) of the test compound can be calculated from the IC50 value using the Cheng-Prusoff equation.

Reporter Gene Transactivation Assay

This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of a nuclear receptor.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2).

  • Expression vector containing the full-length nuclear receptor or its LBD fused to a GAL4 DNA-binding domain.

  • Reporter vector containing a luciferase or β-galactosidase gene under the control of a promoter with response elements for the nuclear receptor of interest (or GAL4 upstream activating sequences for the hybrid assay).

  • Transfection reagent.

  • Cell culture medium and supplements.

  • Test compound (clofibric acid).

  • Lysis buffer and substrate for the reporter enzyme (e.g., luciferin for luciferase).

  • Luminometer or spectrophotometer.

Procedure:

  • Cells are plated in multi-well plates and allowed to attach.

  • Cells are co-transfected with the nuclear receptor expression vector and the reporter vector. A control vector (e.g., expressing Renilla luciferase) is often co-transfected to normalize for transfection efficiency.

  • After an incubation period to allow for protein expression, the cells are treated with various concentrations of the test compound. A known agonist and/or antagonist for the receptor is used as a positive control.

  • The cells are incubated for a further period (typically 18-24 hours) to allow for reporter gene expression.

  • The cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

  • The reporter activity is normalized to the control vector activity.

  • The results are expressed as fold activation or percent inhibition relative to the vehicle control.

  • Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Signaling Pathway and Experimental Workflow Visualizations

LXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte Clofibrate_ester Clofibrate (Ester Form) Clofibric_acid Clofibric Acid (Active Form) Clofibrate_ester->Clofibric_acid Hydrolysis LXR LXR Clofibrate_ester->LXR Antagonizes (Fenofibrate ester data) Oxysterols Oxysterols Clofibric_acid->Oxysterols May increase production Oxysterols->LXR Activates LXR_RXR_dimer LXR/RXR Heterodimer LXR->LXR_RXR_dimer RXR RXR RXR->LXR_RXR_dimer LXRE LXR Response Element (LXRE) LXR_RXR_dimer->LXRE Binds to Target_Genes Target Gene Transcription (e.g., ABCA1, SREBP-1c) LXRE->Target_Genes Regulates

Caption: Putative interaction of fibrates with the LXR signaling pathway.

THR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte T3_T4 Thyroid Hormones (T3, T4) THR Thyroid Hormone Receptor (THR) T3_T4->THR Activates Clofibrate Clofibrate Clofibrate->THR Decreases THRα1 mRNA (in pigs) THR_RXR_dimer THR/RXR Heterodimer THR->THR_RXR_dimer RXR RXR RXR->THR_RXR_dimer TRE Thyroid Response Element (TRE) THR_RXR_dimer->TRE Binds to Target_Genes Target Gene Transcription TRE->Target_Genes Regulates

Caption: Clofibrate's potential influence on the Thyroid Hormone Receptor signaling pathway.

Experimental_Workflow Start Start: Compound Library Primary_Screen Primary Screen: Competitive Binding Assay Start->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen: Reporter Gene Transactivation Assay Hit_Identification->Secondary_Screen Active Compounds Activity_Confirmation Activity Confirmation (Agonist/Antagonist) Secondary_Screen->Activity_Confirmation Lead_Optimization Lead Optimization Activity_Confirmation->Lead_Optimization Confirmed Hits End End: Candidate Drug Lead_Optimization->End

Caption: A generalized workflow for nuclear receptor ligand screening.

Conclusion

While clofibrate's primary mechanism of action is unequivocally mediated through the activation of PPAR-α, the evidence presented in this guide suggests potential, albeit less direct, interactions with other nuclear receptors, including LXR, Rev-erb alpha, and THR. The data for direct binding of clofibric acid to these receptors is currently lacking, and the observed effects may be indirect or species-specific. The insights from studies on the structurally similar compound, fenofibrate, provide valuable leads for future research. A thorough investigation using a comprehensive panel of nuclear receptor binding and transactivation assays is warranted to fully elucidate the off-target profile of clofibrate. Such studies will not only enhance our understanding of its pharmacological actions but also inform the development of more selective and safer next-generation therapeutics for metabolic disorders.

References

Methodological & Application

Clofibride Treatment Protocol for Primary Hepatocytes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofibride and its active metabolite, clofibric acid, are well-established peroxisome proliferator-activated receptor alpha (PPARα) agonists. They are instrumental in studying hepatic lipid metabolism and have been used as lipid-lowering agents. In a research setting, treating primary hepatocytes with this compound allows for the investigation of molecular pathways regulating fatty acid oxidation, lipoprotein metabolism, and peroxisome proliferation. These application notes provide a comprehensive guide for the treatment of primary hepatocytes with this compound, including detailed protocols for cell culture, treatment, and subsequent analysis of key metabolic and signaling pathways.

Mechanism of Action

Clofibrate's primary mechanism of action in hepatocytes is the activation of PPARα. Upon ligand binding, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in lipid metabolism, leading to increased fatty acid uptake and β-oxidation, and a reduction in triglyceride and cholesterol synthesis. In rodents, clofibrate is a potent inducer of peroxisome proliferation; however, this effect is less pronounced in human hepatocytes.

Data Presentation

Table 1: Effects of Clofibric Acid on Gene Expression in Primary Hepatocytes
GeneSpeciesFold ChangeExperimental DetailsReference
PPARα Target Genes
CYP4A familyRodentUpregulatedMicroarray analysis after clofibric acid treatment.
L-Fatty Acid Binding Protein (L-FABP)Rodent & HumanUpregulatedMicroarray analysis after clofibric acid treatment.
Genes of cytosolic

Application Notes and Protocols for a Cell Culture Model of Clofibrate-Induced Hepatotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofibrate, a fibric acid derivative previously used for the treatment of hypertriglyceridemia, has been associated with hepatotoxicity. Understanding the mechanisms of clofibrate-induced liver injury is crucial for the broader assessment of drug-induced liver injury (DILI). This document provides a detailed cell culture model for investigating the hepatotoxic effects of clofibrate, focusing on key molecular events such as mitochondrial dysfunction, oxidative stress, and apoptosis. The protocols outlined here utilize the human hepatoma cell line, HepG2, a widely used and well-characterized in vitro model for hepatotoxicity studies. While primary human hepatocytes are the gold standard, HepG2 cells offer advantages in terms of availability, reproducibility, and ease of culture, making them suitable for initial screening and mechanistic studies.

Key Mechanisms of Clofibrate Hepatotoxicity

Clofibrate's hepatotoxic effects are thought to be mediated primarily through the activation of the peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to a cascade of events including:

  • Mitochondrial Dysfunction: Clofibrate can impair mitochondrial function, leading to a collapse of the mitochondrial membrane potential (ΔΨm). This disruption of mitochondrial integrity is a critical event in the initiation of cell death pathways.

  • Oxidative Stress: The impairment of mitochondrial function can lead to an increase in the production of reactive oxygen species (ROS). Elevated ROS levels can cause damage to cellular components, including lipids, proteins, and DNA, contributing to cytotoxicity.

  • Apoptosis: Clofibrate has been shown to induce apoptosis, or programmed cell death, in hepatoma cells. This process is characterized by the activation of a cascade of enzymes called caspases, which execute the dismantling of the cell.

Experimental Workflow

The following diagram illustrates the overall workflow for assessing clofibrate-induced hepatotoxicity in a cell culture model.

G cluster_setup Experimental Setup cluster_assays Hepatotoxicity Assessment cluster_analysis Data Analysis cell_culture HepG2 Cell Culture clofibrate_prep Clofibrate Stock Preparation cell_culture->clofibrate_prep cell_seeding Cell Seeding in 96-well Plates clofibrate_prep->cell_seeding treatment Treatment with Clofibrate (0.1 - 1.0 mM) cell_seeding->treatment viability Cell Viability Assay (MTT) treatment->viability mmp Mitochondrial Membrane Potential Assay (JC-1/TMRE) treatment->mmp ros Reactive Oxygen Species (ROS) Assay (DCFDA) treatment->ros apoptosis Apoptosis Assay (Caspase-3 Activity) treatment->apoptosis data_quant Data Quantification and Statistical Analysis viability->data_quant mmp->data_quant ros->data_quant apoptosis->data_quant results Results Interpretation data_quant->results

Figure 1: Experimental workflow for assessing clofibrate-induced hepatotoxicity.

Protocols

HepG2 Cell Culture and Treatment
  • Cell Line: Human hepatoma HepG2 cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.

  • Clofibrate Preparation: Prepare a 100 mM stock solution of clofibrate in dimethyl sulfoxide (DMSO). Further dilute in culture medium to achieve final working concentrations (e.g., 0.1, 0.3, 0.5, 1.0 mM). Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

    • Treat the cells with various concentrations of clofibrate for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay detects changes in the mitochondrial membrane potential, an early indicator of apoptosis. Dyes such as JC-1 or TMRE can be used.

  • Procedure (using JC-1):

    • Seed and treat HepG2 cells as described for the MTT assay.

    • After treatment, remove the culture medium and wash the cells with PBS.

    • Add JC-1 staining solution (typically 1-10 µg/mL in culture medium) to each well and incubate for 15-30 minutes at 37°C.

    • Wash the cells with PBS.

    • Measure the fluorescence intensity at two wavelengths: ~590 nm (red, J-aggregates in healthy mitochondria) and ~530 nm (green, JC-1 monomers in apoptotic cells with low ΔΨm).

    • A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular accumulation of ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).

  • **Procedure

Application Notes and Protocols for Inducing Peroxisome Proliferation In Vitro Using Clofibrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofibrate, a well-characterized hypolipidemic agent, is a classic inducer of peroxisome proliferation in rodents, both in vivo and in vitro. Its mechanism of action is primarily mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1][2] Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This leads to the upregulation of genes involved in fatty acid uptake and catabolism, including those encoding for peroxisomal β-oxidation enzymes.[3] Consequently, this transcriptional activation results in an increase in the number and size of peroxisomes, a phenomenon known as peroxisome proliferation.

These application notes provide detailed protocols for researchers to induce and quantify peroxisome proliferation in vitro using clofibrate, a valuable tool for studying lipid metabolism, peroxisome biogenesis, and the toxicological assessment of xenobiotics.

Data Presentation

The following tables summarize the quantitative effects of clofibrate and its active metabolite, clofibric acid, on markers of peroxisome proliferation in primary rat hepatocytes.

Table 1: Effect of Clofibrate/Clofibric Acid on Peroxisomal Enzyme Activity in Primary Rat Hepatocytes

CompoundConcentration (mM)Treatment Duration (hours)EnzymeFold Increase vs. ControlReference
Clofibrate0.248Carnitine AcetyltransferaseUp to 15-fold[4]
Clofibric Acid0.572Acyl-CoA OxidaseMarkedly Increased[5]
Clofibric Acid0.572Enoyl-CoA HydrataseMarkedly Increased
Clofibric Acid0.5723-ketoacyl-CoA ThiolaseMarkedly Increased
Clofibric Acid0.572CatalaseSlightly Affected
Clofibric Acid0.444Acyl-CoA OxidaseLower than Nafenopin
Clofibric Acid--Peroxisomal β-oxidation5- to 8-fold stimulation
Clofibric Acid (CPIB)1.072Fatty Acyl-CoA Oxidase (FACO)58.6-fold
Clofibric Acid (CPIB)1.072Laurate Hydroxylase (LH)9.8-fold

Table 2: Effect of Clofibrate on Peroxisomal Acyl-CoA Ligase Activity

TreatmentEnzymeFold Increase vs. ControlReference
2-week 0.5% Clofibrate Diet (in vivo)Peroxisomal Palmitoyl-CoA Ligase4.4-fold
2-week 0.5% Clofibrate Diet (in vivo)Peroxisomal Lignoceroyl-CoA Ligase4.0-fold

Signaling Pathway

The primary signaling pathway activated by clofibrate to induce peroxisome proliferation is the PPARα pathway.

PPARa_Pathway Clofibrate Clofibrate PPARa PPARα Clofibrate->PPARa Enters cell & binds to PPARα CellMembrane Cell Membrane Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer Heterodimerizes with RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to Nucleus Nucleus TargetGenes Target Genes (e.g., Acyl-CoA Oxidase, Catalase) PPRE->TargetGenes mRNA mRNA TargetGenes->mRNA Transcription Proteins Peroxisomal Proteins mRNA->Proteins PeroxisomeProliferation Peroxisome Proliferation Proteins->PeroxisomeProliferation Leads to

Caption: Clofibrate activates the PPARα signaling pathway to induce peroxisome proliferation.

Experimental Protocols

Experimental Workflow

The following diagram outlines the general workflow for studying clofibrate-induced peroxisome proliferation in vitro.

Experimental_Workflow Start Start CellCulture 1. Cell Culture (e.g., Primary Rat Hepatocytes) Start->CellCulture ClofibrateTreatment 2. Clofibrate Treatment (Dose-response & Time-course) CellCulture->ClofibrateTreatment Harvest 3. Cell Harvesting ClofibrateTreatment->Harvest Analysis 4. Analysis of Peroxisome Proliferation Harvest->Analysis EnzymeAssay Enzyme Activity Assays (Catalase, Acyl-CoA Oxidase) Analysis->EnzymeAssay IF Immunofluorescence (Peroxisome Staining) Analysis->IF EM Electron Microscopy (Peroxisome Quantification) Analysis->EM GeneExpression Gene Expression Analysis (qPCR for PPARα target genes) Analysis->GeneExpression DataAnalysis 5. Data Analysis & Interpretation EnzymeAssay->DataAnalysis IF->DataAnalysis EM->DataAnalysis GeneExpression->DataAnalysis End End DataAnalysis->End

Caption: General workflow for in vitro analysis of clofibrate-induced peroxisome proliferation.

Protocol 1: Induction of Peroxisome Proliferation in Primary Rat Hepatocytes

This protocol describes the treatment of primary rat hepatocytes with clofibrate to induce peroxisome proliferation.

Materials:

  • Primary rat hepatocytes

  • Collagen-coated culture plates

  • Hepatocyte culture medium (e.g., Williams' Medium E with supplements)

  • Clofibrate (or Clofibric Acid) stock solution (dissolved in a suitable solvent like DMSO)

  • Vehicle control (e.g., DMSO)

Procedure:

  • Cell Seeding: Plate primary rat hepatocytes on collagen-coated culture plates at a suitable density and allow them to attach for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Clofibrate Treatment:

    • Prepare a series of clofibrate dilutions in hepatocyte culture medium to achieve final concentrations ranging from 0.1 mM to 2 mM.

    • Include a vehicle control group treated with the same concentration of the solvent used for the clofibrate stock.

    • Remove the attachment medium from the cells and replace it with the medium containing the different concentrations of clofibrate or the vehicle control.

  • Incubation: Incubate the cells for a desired period, typically 24, 48, or 72 hours. A time-course experiment is recommended to determine the optimal treatment duration.

  • Harvesting: After the incubation period, harvest the cells for downstream analysis. The harvesting method will depend on the subsequent assay (e.g., cell lysis for enzyme assays, fixation for immunofluorescence).

Protocol 2: Quantification of Peroxisome Proliferation

This spectrophotometric assay measures the activity of catalase, a key peroxisomal enzyme.

Materials:

  • Cell lysate from control and clofibrate-treated hepatocytes

  • Phosphate buffer (50 mM, pH 7.0)

  • Hydrogen peroxide (H₂O₂) solution (30 mM in phosphate buffer)

  • Spectrophotometer capable of reading absorbance at 240 nm

Procedure:

  • Cell Lysis: Lyse the harvested cells using a suitable lysis buffer (e.g., buffer containing a non-ionic detergent like Triton X-100) on ice. Centrifuge the lysate to remove cellular debris.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., Bradford or BCA assay) to normalize the catalase activity.

  • Assay Reaction:

    • In a UV-transparent cuvette, add phosphate buffer and an appropriate amount of cell lysate.

    • Initiate the reaction by adding the H₂O₂ solution.

    • Immediately measure the decrease in absorbance at 240 nm over time (e.g., every 15 seconds for 2-3 minutes) as H₂O₂ is decomposed by catalase.

  • Calculation: Calculate the catalase activity based on the rate of H₂O₂ decomposition, using the molar extinction coefficient of H₂O₂ at 240 nm. Express the activity as units per milligram of protein.

This method allows for the visualization and qualitative assessment of peroxisome proliferation.

Materials:

  • Hepatocytes cultured on glass coverslips

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody against a peroxisomal marker (e.g., anti-PMP70, anti-Catalase)

  • Fluorescently labeled secondary antibody

  • DAPI or Hoechst for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Fixation: After clofibrate treatment, wash the cells on coverslips with PBS and fix them with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells with PBS and block non-specific antibody binding by incubating with blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking solution overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash the cells with PBS, counterstain the nuclei with DAPI or Hoechst, and then mount the coverslips on microscope slides using antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. An increase in the number and intensity of fluorescent puncta (representing peroxisomes) in clofibrate-treated cells compared to controls indicates peroxisome proliferation.

Transmission electron microscopy (TEM) provides high-resolution imaging for the definitive quantification of peroxisome number and volume density.

Materials:

  • Cell pellets from control and clofibrate-treated hepatocytes

  • Primary fixative (e.g., glutaraldehyde in cacodylate buffer)

  • Secondary fixative (e.g., osmium tetroxide)

  • Uranyl acetate and lead citrate for staining

  • Resin for embedding

  • Ultramicrotome

  • Transmission electron microscope

Procedure:

  • Sample Preparation: Fix the harvested cell pellets in glutaraldehyde, followed by post-fixation in osmium tetroxide.

  • Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol and embed them in a suitable resin.

  • Ultrathin Sectioning: Cut ultrathin sections (60-80 nm) using an ultramicrotome.

  • Staining: Stain the sections with uranyl acetate and lead citrate.

  • Imaging: Examine the sections using a transmission electron microscope and capture images of hepatocyte cytoplasm at an appropriate magnification.

  • Morphometric Analysis: Use stereological methods to quantify the number of peroxisome profiles per unit area of cytoplasm and the volume density of peroxisomes. This will provide a quantitative measure of peroxisome proliferation.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize clofibrate as a tool to induce and study peroxisome proliferation in vitro. By employing these methodologies, scientists can gain valuable insights into the molecular mechanisms of peroxisome biogenesis, lipid metabolism, and the cellular responses to xenobiotics. The provided quantitative data serves as a benchmark for expected outcomes, while the detailed protocols offer a practical framework for conducting these experiments.

References

Application Notes and Protocols for a Multigenerational Study of Clofibrate in Zebrafish

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofibrate, a lipid-lowering agent, functions as an agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism. Its active metabolite, clofibric acid (CA), is frequently detected in aquatic environments, raising concerns about its potential long-term effects on wildlife. Zebrafish (Danio rerio) have emerged as a powerful model organism for toxicological research, including multigenerational studies, due to their short generation time, external fertilization, and transparent embryos, which allow for straightforward assessment of developmental effects. This document provides a detailed experimental design for a multigenerational study to assess the chronic effects of Clofibrate exposure in zebrafish, drawing from established protocols and findings.

Experimental Objectives

  • To evaluate the chronic and multigenerational effects of dietary Clofibrate exposure on the growth, reproductive fitness, and embryonic development of zebrafish (F1 and F2 generations).

  • To investigate the underlying molecular mechanisms by analyzing the expression of genes involved in lipid metabolism.

  • To provide a standardized protocol for assessing the long-term toxicological impact of PPARα agonists using a zebrafish model.

Experimental Design and Workflow

The experimental design involves a two-generation exposure study. The F0 generation is not directly exposed but is used to produce the F1 generation. The F1 generation is exposed to Clofibrate throughout their lifecycle. The F2 generation is produced from the exposed F1 generation but is raised on a control diet to assess multigenerational effects.

G cluster_F0 F0 Generation (Unexposed) cluster_F1 F1 Generation (Exposed) cluster_F2 F2 Generation (Unexposed Offspring) F0_setup Zebrafish Husbandry (Wild-type stock) F0_breeding Breeding to obtain F1 embryos F0_setup->F0_breeding F1_exposure Dietary Exposure to Clofibrate (from 5 dpf throughout lifecycle) F0_breeding->F1_exposure F1_growth Growth Assessment (Weight and Length) F1_exposure->F1_growth F1_repro Reproductive Assessment (Fecundity, Fertilization Rate) F1_exposure->F1_repro F1_sampling Tissue Sampling (Liver, Gonads, Muscle) F1_growth->F1_sampling F1_repro->F1_sampling F2_breeding Breeding of Exposed F1 Fish F1_repro->F2_breeding F1_molecular Molecular Analysis (Gene Expression) F1_sampling->F1_molecular F2_rearing Rearing on Control Diet F2_breeding->F2_rearing F2_development Embryonic Development Assessment (Hatching Rate, Malformations) F2_rearing->F2_development F2_growth Growth Assessment (Weight and Length) F2_rearing->F2_growth

Figure 1: Experimental workflow for the multigenerational study of Clofibrate in zebrafish.

Protocols

Zebrafish Husbandry and Maintenance
  • System: Maintain zebrafish in a recirculating aquaculture system.

  • Water Quality:

    • Temperature: 28.5 ± 0.5°C

    • pH: 7.0-7.5

    • Conductivity: ~500 µS/cm

    • Photoperiod: 14 hours light / 10 hours dark cycle

  • Feeding (Control Diet): Feed fish to satiation twice daily with a standard diet (e.g., commercial flake food and live Artemia).

  • Housing Density: House adult fish at a density of 5-20 individuals per liter to minimize stress.

Clofibrate Exposure
  • Test Substance: Clofibrate (or its active metabolite, clofibric acid).

  • Exposure Route: Dietary exposure is recommended to mimic a relevant environmental exposure route.

  • Diet Preparation:

    • Dissolve Clofibrate in a suitable solvent (e.g., ethanol).

    • Incorporate the dissolved Clofibrate into a commercial fish food slurry.

    • Prepare a control diet with the solvent only.

    • Dry the food slurry and grind it into a fine powder.

    • Store diets at 4°C.

  • Exposure Concentrations: Based on previous studies, suggested concentrations are a control group, a low dose (e.g., 1 mg/g of food), and a high dose (e.g., 10 mg/g of food).

  • Exposure Period: Expose the F1 generation from 5 days post-fertilization (dpf) throughout their entire lifecycle.

F1 Generation: Growth and Reproductive Assessment
  • Growth:

    • At specific time points (e.g., 30, 60, 90, and 120 dpf), anesthetize a subset of fish (e.g., with MS-222).

    • Measure standard length and wet weight.

  • Reproductive Assessment (from 90 dpf):

    • Set up breeding pairs (one male, one female) or groups (e.g., 2 males: 4 females) in spawning tanks overnight.

    • Collect eggs the following morning, 1-2 hours after the light cycle begins.

    • Fecundity: Count the total number of eggs produced per female.

    • Fertilization Rate: At 24 hours post-fertilization (hpf), determine the percentage of fertilized eggs (presence of developing embryos).

    • Repeat spawning trials weekly for a defined period (e.g., 4 weeks).

F2 Generation: Developmental Assessment
  • Egg Collection: Collect eggs from the F1 breeding trials.

  • Incubation: Incubate eggs in embryo medium at 28.5°C.

  • Developmental Endpoints:

    • Hatching Rate: At 72 hpf, calculate the percentage of hatched larvae.

    • Malformations: At 96 hpf, examine larvae under a stereomicroscope for morphological abnormalities such as pericardial edema, yolk sac edema, and spinal curvature.

    • Survival Rate: Monitor and record larval survival daily for the first 5 days.

Molecular Analysis (F1 Generation)
  • Tissue Collection: At the end of the reproductive assessment, euthanize F1 adult fish and dissect liver, gonads, and muscle tissue.

  • Gene Expression Analysis (qPCR):

    • Extract total RNA from the tissues.

    • Synthesize cDNA.

    • Perform quantitative real-time PCR (qPCR) to analyze the expression of target genes involved in lipid metabolism. Key target genes include:

      • pparaa and pparb (Peroxisome proliferator-activated receptors)

      • acox1 (Acyl-CoA oxidase 1, a marker for PPARα activation)

      • Genes involved in fatty acid transport and binding (e.g., fabp)

    • Normalize target gene expression to a suitable reference gene (e.g., β-actin or ef1a).

Data Presentation

Quantitative data should be summarized in tables for clear comparison between control and Clofibrate-exposed groups.

Table 1: Growth Parameters of F1 Zebrafish Exposed to Clofibrate

Treatment Group N Weight (mg) at 120 dpf (Mean ± SD) Length (mm) at 120 dpf (Mean ± SD)
Control
Low Dose (1 mg/g)

| High Dose (10 mg/g) | | | |

Table 2: Reproductive Performance of F1 Zebrafish Exposed to Clofibrate

Treatment Group N (pairs) Fecundity (eggs/female/day) (Mean ± SD) Fertilization Rate (%) (Mean ± SD)
Control
Low Dose (1 mg/g)

| High Dose (10 mg/g) | | | |

Table 3: Developmental Endpoints of F2 Offspring from Clofibrate-Exposed F1 Parents

Parental Treatment N (embryos) Hatching Rate (%) (Mean ± SD) Malformation Rate (%) (Mean ± SD)
Control
Low Dose (1 mg/g)

| High Dose (10 mg/g) | | | |

Table 4: Relative Gene Expression in F1 Tissues Following Clofibrate Exposure

Gene Tissue Control (Fold Change) Low Dose (Fold Change ± SD) High Dose (Fold Change ± SD)
pparaa Liver 1.0
pparb Liver 1.0

| acox1

Troubleshooting & Optimization

Clofibride solubility and stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with clofibride in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: this compound is sparingly soluble in water but is soluble in organic solvents. For cell culture applications, it is recommended to prepare a high-concentration stock solution in sterile dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity.

Q2: Why is my this compound precipitating when I add it to the cell culture medium?

A2: Precipitation of this compound upon addition to aqueous cell culture media is a common issue due to its hydrophobic nature. This can be caused by several factors, including the final concentration of this compound exceeding its solubility limit in the medium, a rapid change in solvent polarity when adding a concentrated DMSO stock to the aqueous medium, or the temperature of the medium. To prevent precipitation, it is crucial to use pre-warmed media (37°C), add the this compound stock solution dropwise while gently mixing, and consider performing serial dilutions.

Q3: How does serum (FBS) in the culture medium affect this compound?

A3: Fetal Bovine Serum (FBS) contains proteins, such as albumin, and lipoproteins that can bind to hydrophobic compounds like this compound. This binding can potentially increase the apparent solubility and stability of this compound in the culture medium. However, the exact composition of FBS can vary between batches, which may affect the reproducibility of experiments. When replacing serum with lipoprotein-deficient serum, the cellular uptake of some hydrophobic compounds has been observed to decrease significantly.

Q4: What is the mechanism of action of this compound in cell culture?

A4: this compound is an agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). Upon binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in lipid metabolism and fatty acid oxidation.

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions prepared in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Repeated freezing and thawing can lead to precipitation of the compound out of the solution.

Troubleshooting Guides

Issue 1: this compound Precipitation in Cell Culture Media

Symptoms:

  • Visible cloudiness or particulate matter in the culture medium immediately after adding this compound.

  • Crystalline precipitate forming in the culture plates over time during incubation.

Possible Causes and Solutions:

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the medium exceeds its aqueous solubility limit.Decrease the final working concentration of this compound. It is essential to determine the maximum soluble concentration by performing a solubility test (see Experimental Protocols).
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to the compound "crashing out" of solution.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing or swirling the media.
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.
pH Shift The CO2 environment in an incubator can alter the pH of the media, which may affect the solubility of pH-sensitive compounds.Ensure the media is properly buffered for the incubator's CO2 concentration.
Interaction with Media Components This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.If possible, test the compound's stability in different basal media formulations.
Issue 2: Inconsistent Experimental Results

Symptoms:

  • High variability in biological response between experiments.

  • Loss of this compound activity over the course of the experiment.

Possible Causes and Solutions:

Potential Cause Explanation Recommended Solution
Compound Degradation This compound may not be stable under standard cell culture conditions (37°C, 5% CO2) over the duration of the experiment.Perform a stability study to determine the half-life of this compound in your specific cell culture medium (see Experimental Protocols). If degradation is significant, consider replenishing the medium with freshly prepared this compound at regular intervals.
Variable Serum Composition Different lots of FBS can have varying compositions of proteins and lipids, affecting the bioavailability of this compound.If possible, use a single, large batch of FBS for a series of related experiments to ensure consistency.
Inaccurate Stock Concentration The this compound in the frozen stock solution may have precipitated over time, leading to an inaccurate final concentration in the experiment.Before each use, visually inspect the thawed stock solution for any precipitate. If present, gently warm the stock solution to 37°C and vortex to redissolve the compound.

Experimental Protocols

Protocol 1: Determination of Maximum Soluble Concentration of this compound in Cell Culture Medium

This protocol helps determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.

Materials:

  • This compound powder

  • Sterile, anhydrous DMSO

  • Your chosen cell culture medium (e.g.,

Identifying and mitigating Clofibride off-target effects in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating the off-target effects of Clofibride in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

Clofibrate is a lipid-lowering agent. Its primary mechanism of action is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Activation of PPARα leads to increased fatty acid oxidation and a reduction in triglyceride levels. Clofibrate is rapidly hydrolyzed in the body to its active form, clofibric acid.

Q2: What are the known or suspected off-target effects of this compound?

While PPARα activation is the main on-target effect, in vitro studies have suggested several off-target activities for this compound and its active metabolite, clofibric acid. These include:

  • Cytotoxicity: Clofibrate has been shown to induce apoptosis and necrosis in specific cancer cell lines at high concentrations.

  • Ion Channel Modulation: Clofibric acid has been demonstrated to block chloride ion channels in a stereospecific manner.

  • Enzyme Inhibition: There is evidence that clofibric acid can inhibit phosphatidylethanolamine synthesis.

  • Modulation of Signaling Pathways: Clofibrate may suppress the production of prostaglandin E2 (PGE2) and vascular endothelial growth factor (VEGF).

Q3: We are observing unexpected cytotoxicity in our cell line when treated with this compound. How can we troubleshoot this?

Please refer to the "Troubleshooting Guide: Unexpected Cytotoxicity" section below for a detailed workflow and potential solutions. It is crucial to consider that the cytotoxic effects of clofibrate can be cell-type specific. For instance, it has been reported to be cytotoxic to hepatoma cell lines like HepG2 and AH-130, but not to primary rat hepatocytes.

Q4: Our experimental results suggest modulation of a signaling pathway not typically associated with PPARα. Could this be an off-target effect of this compound?

Yes, it is possible. If your results are inconsistent with the known functions of PPARα, it is prudent to investigate potential off-target interactions. The first step is to confirm that the observed effect is not an artifact. If the effect is reproducible, consider performing counter-screening assays against targets suspected of being involved. Refer to the "General Workflow for Investigating Suspected Off-Target Effects" for a systematic approach.

Troubleshooting Guides

Guide 1: Unexpected Cytotoxicity

This guide addresses issues of unexpected cell death or reduced viability in in vitro cultures treated with this compound.

Observed Problem: Significant decrease in cell viability (as measured by assays like MTT, LDH, or ATP-based assays) at concentrations where the on-target (PPARα) effects are expected.

dot

G cluster_0 Troubleshooting Workflow for Unexpected Cytotoxicity A Unexpected Cytotoxicity Observed B Confirm Cytotoxicity with an Orthogonal Assay (e.g., if using MTT, confirm with LDH or live/dead staining) A->B C Review Literature for Cell-Type Specific Effects of this compound B->C D Determine IC50 in Your Cell Line C->D E Hypothesize Potential Off-Target Mechanism (e.g., ion channel blockade, mitochondrial toxicity) D->E F Perform Specific Assays to Test Hypothesis (e.g., patch clamp for ion channels, mitochondrial respiration assay) E->F G Consider Structure-Activity Relationship (SAR) Studies with this compound Analogs F->G H Mitigation: Lower Concentration, Shorter Exposure, or Use Alternative Fibrate G->H

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Troubleshooting Steps & Solutions:

Potential Cause Troubleshooting Step Recommended Action
Cell-Type Specific Sensitivity Review literature for reports of clofibrate's effects on your specific cell line or similar cell types.If your cell line is known to be sensitive, consider using a lower concentration range or a different cell model. For example, hepatoma cell lines have shown sensitivity where primary hepatocytes have not.
Assay Interference Run a cell-free control with clofibrate and your assay reagents to check for direct chemical interference.If interference is detected, switch to an alternative cytotoxicity assay that uses a different detection method.
High Local Concentration/Precipitation Visually inspect the culture wells for any signs of compound precipitation, especially at higher concentrations.Improve solubility by using a different solvent (ensure final solvent concentration is non-toxic) or by preparing fresh dilutions for each experiment.
Off-Target Mitochondrial Toxicity Assess mitochondrial function using assays like Seahorse XF Analyzer or JC-1 staining for mitochondrial membrane potential.If mitochondrial dysfunction is confirmed, this suggests a specific off-target liability.

Quantitative Data on this compound-Induced Cytotoxicity

| Cell Line | Concentration | **Effect

Technical Support Center: Dose-Response Curve Analysis for Clofibrate In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Clofibrate in in vitro dose-response studies. The information is tailored for scientists in drug development and related fields to address common challenges and ensure robust experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Clofibrate in vitro?

A1: Clofibrate is a well-established agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism. In its active form, clofibric acid, it binds to and activates PPARα. This activation leads to the transcription of genes involved in fatty acid oxidation, thereby reducing triglyceride levels. It is important to note that the ethyl ester form, Clofibrate, is rapidly hydrolyzed to the active clofibric acid by cellular esterases.

Q2: Which cell lines are suitable for studying the effects of Clofibrate?

A2: Human hepatoma cell lines such as HepG2 are commonly used to study the effects of Clofibrate on PPARα activation and downstream gene expression. Rat hepatoma cell lines like AH-130 have also been used, particularly in studies of cytotoxicity. The choice of cell line should be guided by the specific research question and the expression levels of PPARα in the selected model.

Q3: What are the typical effective concentrations for Clofibrate in vitro?

A3: The effective concentration of Clofibrate can vary significantly depending on the cell type and the endpoint being measured. For PPARα activation, EC50 values are reported to be around 55 µM for human PPARα. However, concentrations ranging from 50 µM to 2 mM have been used in various in vitro studies to elicit different effects, from gene expression changes to cytotoxicity.

Q4: How long should I incubate cells with Clofibrate?

A4: Incubation times can range from a few hours to several days. For studying rapid signaling events or initial apoptotic effects, incubation times as short as 4 hours have been used. For assessing changes in gene expression or cell viability, longer incubation periods of 24 to 72 hours are common. The optimal incubation time should be determined empirically for each experimental system.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Dose-Response Curves

Question: My dose-response curves for Clofibrate are highly variable between experiments. What could be the cause?

Answer: Inconsistent results with Clofibrate can stem from several factors:

  • Compound Stability and Solubility: Ensure that your Clofibrate stock solution is properly prepared and stored. Clofibrate can be dissolved in DMSO, but it's crucial to ensure the final DMSO concentration in your cell culture medium is low (typically <0.1% v/v) and consistent across all treatments. Poor solubility at higher concentrations can lead to precipitation and inaccurate dosing.

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and within a consistent, low passage number range. Cellular characteristics and responsiveness can change with increasing passage numbers.

  • Inconsistent Cell Seeding: Ensure uniform cell density across all wells of your microplate. Pipetting errors can lead to significant variability.

  • Edge Effects: The outer wells of a microplate are prone to evaporation and temperature fluctuations. It is advisable to avoid using these wells for critical experimental conditions or to fill them with a buffer to minimize these effects.

Issue 2: My Dose-Response Curve is Biphasic (Hormetic Effect)

Question: I observe a stimulatory effect at low concentrations of Clofibrate and an inhibitory effect at high concentrations. Is this expected?

Answer: Yes, a biphasic or hormetic dose-response is a known phenomenon for fibrates like Clofibrate. At lower concentrations, Clofibrate can promote cell proliferation, while at higher concentrations, it can induce cytotoxicity and apoptosis. When analyzing such data, standard sigmoidal models may not be appropriate. Consider using a biphasic dose-response model for curve fitting to accurately determine parameters like the stimulatory peak and the inhibitory IC50.

Issue 3: The Observed EC50/IC50 Value is Significantly Different from Published Values

Question: My calculated EC50 for PPARα activation is much higher than what is reported in the literature. What should I check?

Answer: Discrepancies in EC50/IC50 values can arise from several experimental variables:

  • Cell Type and PPARα Expression: Different cell lines have varying levels of PPARα expression, which can significantly impact their sensitivity to Clofibrate.

  • Assay Conditions: The specific reporter plasmid, transfection efficiency (for reporter assays), and the type of cell viability assay used can all influence the apparent potency of the compound.

  • Conversion to Active Form: Clofibrate needs to be hydrolyzed to clofibric acid to activate PPARα. Ensure your in vitro system has sufficient esterase activity for this conversion. In some cell-free or low-esterase systems, using clofibric acid directly may yield more consistent results.

  • Data Normalization and Curve Fitting: How you normalize your data (e.g., to a vehicle control) and the parameters of your curve-fitting model (e.g., fixed vs. variable slope) can affect the calculated EC50/IC50.

Issue 4: High Background Signal in Luciferase Reporter Assay

Question: I'm seeing high luciferase activity in my vehicle-treated control wells in my PPARα activation assay. How can I reduce this?

Answer: High background in a luciferase reporter assay can be due to:

  • Promoter Leakiness: The promoter in your reporter construct may have some basal activity in the absence of a specific agonist.

  • Serum Components: Components in fetal bovine serum (FBS) can sometimes non-specifically activate nuclear receptors. Using charcoal-stripped FBS can help reduce this background activation.

  • Cell Density: Overly confluent cells can sometimes lead to an increase in non-specific signaling. Ensure consistent and optimal cell seeding density.

Data Presentation

Table 1: In Vitro Effective Concentrations of Clofibrate

ParameterSpeciesReceptor/EffectConcentrationReference
EC50MurinePPARα Activation50 µM
EC50MurinePPARγ Activation~500 µM
EC50HumanPPARα Activation55 µM
EC50HumanPPARγ Activation~500 µM
CytotoxicityRat Hepatoma (AH-130)Apoptosis/Necrosis1 mM
ProliferationHuman Cell Lines (HEK293, HepG2, HT-29)Increased ViabilityLower concentration range

Table 2: Summary of Experimental Conditions for In Vitro Clofibrate Studies

Cell LineAssay TypeClofibrate Concentration RangeIncubation TimeKey FindingsReference
HepG2PPARα Luciferase Reporter Assay0.1 - 100 µM24 hoursDose-dependent increase in luciferase activity
Rat HepatomaFABP1 Expression0.5 - 2 mM24 - 48 hoursIncreased FABP1 expression
AH-130 HepatomaCytotoxicity (Flow Cytometry)1 mM4 - 24 hoursInduction of apoptosis and secondary necrosis
Human Hepatoma (HepG2)CytotoxicityNot specifiedNot specifiedExtensive apoptosis
HEK293, HepG2, HT-29Cell Viability (WST-1)Wide range (leading to IC10, IC50)Not specifiedBiphasic response: proliferation at low conc., inhibition at high conc.

Experimental Protocols

Protocol 1: PPARα Activation Luciferase Reporter Assay

This protocol provides a general framework for assessing Clofibrate-mediated PPARα activation in a cell-based luciferase reporter assay.

  • Cell Seeding:

    • Plate HepG2 cells (or another suitable cell line) in a 96-well plate at a density of 1.3 x 10^4 cells/well.

    • Allow cells to adhere and grow overnight in DMEM supplemented with 10% charcoal dextran-treated FBS.

2

Navigating the Nuances of Clofibride: A Guide to Stable Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals working with Clofibride, establishing a stable and reliable stock solution is a critical first step for reproducible experimental results. This technical support guide provides a comprehensive overview of the best practices for preparing, storing, and troubleshooting this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of related fibrates like Clofibrate. Ethanol can also be used, but the solubility is generally lower. For most in vitro applications, a high-concentration stock in DMSO is prepared first, which is then further diluted in aqueous media to the final working concentration.

Q2: What is the maximum achievable concentration for a Clofibrate stock solution in DMSO?

A2: Based on available data for Clofibrate, a stock solution of up to 7 mg/mL (approximately 28.84 mM) can be prepared in fresh, anhydrous DMSO.

Q3: How should I store the this compound stock solution?

A3: To ensure stability and prevent degradation, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. This practice minimizes the number of freeze-thaw cycles, which can degrade the compound.

Q4: For how long is the stock solution stable under recommended storage conditions?

A4: While specific long-term stability data for this compound is unavailable, stock solutions of similar compounds in DMSO are generally stable for several months when stored properly at -80°C. It is good practice to prepare fresh stock solutions regularly and to perform quality control checks if a solution has been stored for an extended period.

Q5: My this compound solution appears cloudy or has precipitated. What should I do?

A5: Cloudiness or precipitation can occur due to several reasons, including exceeding the solubility limit, using a poor-quality or wet solvent, or improper storage. Please refer to the Troubleshooting Guide below for detailed steps to address this issue.

Quantitative Data Summary

The following table summarizes the solubility of Clofibrate in common laboratory solvents. This data should be used as a reference point for preparing this compound solutions.

SolventSolubility (Clofibrate)Molar Concentration (Clofibrate)Notes
DMSO7 mg/mL~28.84 mMUse fresh, anhydrous DMSO.
Ethanol5 mg/mL~20.60 mM
WaterInsoluble-
AcetonitrileSoluble-Used as a solvent for analysis.
MethanolSoluble-
ChloroformSoluble-

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO, assuming a molecular weight similar to Clofibrate (242.7 g/mol ). It is crucial to use the specific molecular weight of your this compound compound for accurate calculations.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated analytical balance

  • Pipettes

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 242.7 g/mol * (1000 mg / 1 g) = 2.427 mg

  • Weigh the this compound powder:

    • Using a calibrated analytical balance, carefully weigh out the calculated mass of this compound powder and place it into a sterile microcentrifuge tube or amber glass vial.

  • Add the solvent:

    • Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

Technical Support Center: Preventing Clofibride Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Clofibride degradation during experimental sample preparation. Our goal is to ensure the integrity and accuracy of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during sample preparation?

A1: The primary degradation pathway for this compound, an ester prodrug, is hydrolysis. In the presence of water and either acidic or basic conditions, or catalyzed by esterase enzymes found in biological matrices like plasma, the ester bond in this compound is cleaved. This hydrolysis results in the formation of its active metabolite, clofibric acid, and a corresponding alcohol.[1][2] This chemical transformation can lead to an underestimation of this compound concentrations and an overestimation of clofibric acid in your samples.

Q2: What are the main factors that accelerate this compound degradation?

A2: The degradation of this compound is primarily influenced by three main factors:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester bond. The rate of hydrolysis is generally lowest at a slightly acidic to neutral pH.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including the hydrolysis of this compound.

  • Enzymatic Activity: Biological samples, particularly blood and plasma, contain esterase enzymes that can rapidly hydrolyze this compound.

Q3: How can I minimize this compound degradation during sample collection and handling?

A3: To minimize degradation, it is crucial to control the factors mentioned above from the moment of sample collection. Key recommendations include:

  • Low Temperature: Collect and process all samples at low temperatures. One study recommends conducting sample collection and preparation at 5°C to minimize the hydrolysis of clofibrate (a similar compound) to clofibric acid in human plasma.[1][3]

  • pH Control: If possible, adjust the pH of the sample to a slightly acidic range (around pH 4-5) where ester hydrolysis is typically minimized.

  • Esterase Inhibitors: For biological samples, consider adding esterase inhibitors to the collection tubes to prevent enzymatic degradation.[4]

Q4: What are the recommended storage conditions for samples containing this compound?

A4: For short-term storage, keep samples on ice or at 2-8°C. For long-term storage, samples should be frozen at -20°C or, ideally, at -80°C to significantly slow down both chemical and enzymatic degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during sample preparation involving this compound.

Issue 1: Low recovery of this compound in the final extract.
Potential Cause Recommended Solution
Hydrolysis during extraction - Maintain Low Temperature: Perform all extraction steps on an ice bath. - pH Control: Use buffers to maintain a slightly acidic pH during aqueous extraction steps. - Minimize Water Contact: Use anhydrous solvents whenever possible and minimize the time the sample is in an aqueous environment.
Inappropriate extraction solvent - Solvent Polarity: For liquid-liquid extraction (LLE), use a water-immiscible organic solvent that efficiently partitions this compound. The choice will depend on the sample matrix. - SPE Sorbent Selection: For solid-phase extraction (SPE), select a sorbent with appropriate chemistry (e.g., C18) to retain this compound while allowing for efficient elution with a suitable organic solvent.
Incomplete elution from SPE cartridge - Optimize Elution Solvent: Ensure the elution solvent is strong enough to completely desorb this compound from the SPE sorbent. A mixture of methanol or acetonitrile with a small amount of acid or base may be necessary.
Issue 2: High variability in this compound concentration across replicate samples.
Potential Cause Recommended Solution
Inconsistent sample handling time - Standardize Protocol: Ensure that all samples are processed for the same duration at each step of the protocol.
Variable temperatures during processing - Consistent Cooling: Use ice baths or cooling blocks to maintain a consistent low temperature for all samples throughout the preparation process.
Inconsistent addition of esterase inhibitors - Precise Addition: If using esterase inhibitors, ensure they are added accurately and consistently to all biological samples immediately after collection.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is designed to minimize the degradation of this compound during extraction from a plasma matrix.

Materials:

  • Human plasma sample

  • C18 SPE cartridges

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Internal Standard (IS) solution (e.g., a structural analog of this compound)

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen plasma samples on ice.

    • To 500 µL of plasma, add the internal standard.

    • Acidify the plasma sample by adding 50 µL of 2% formic acid in water. Vortex briefly. This step helps in protein precipitation and stabilizes this compound by lowering the pH.

  • SPE Cartridge Conditioning:

    • Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute this compound and the IS from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.

    • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Aqueous Samples

This protocol is a general guideline for extracting this compound from an aqueous matrix while minimizing hydrolysis.

Materials:

  • Aqueous sample containing this compound

  • Methyl tert-butyl ether (MTBE) or other suitable water-immiscible organic solvent

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • Internal Standard (IS) solution

Procedure:

  • Sample Preparation:

    • Cool the aqueous sample to 4°C in an ice bath.

    • Add the internal standard to the sample.

    • Adjust the pH of the sample to approximately 4.5 with a suitable buffer (e.g., citrate buffer).

  • Extraction:

    • Add an equal volume of cold MTBE to the sample in a separatory funnel.

    • Gently invert the funnel 15-20 times to allow for partitioning. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate for 5-10 minutes in the ice bath.

  • Phase Separation and Drying:

    • Collect the upper organic layer containing this compound.

    • To remove any residual water, wash the organic layer with a small volume of cold brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporation and Reconstitution:

    • Transfer the dried organic extract to a clean tube and evaporate to dryness under a gentle stream of nitrogen at a low temperature.

    • Reconstitute the residue in the mobile phase for analysis.

Analytical Method: LC-MS/MS for this compound and Clofibric Acid

A sensitive and specific LC-MS/MS method is essential for the simultaneous quantification of this compound and its primary degradation product, clofibric acid.

Parameter Recommendation
Chromatographic Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B 0.1% Acetic Acid in Acetonitrile
Gradient Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the analytes.
Flow Rate 0.6 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI) in negative ion mode is often suitable for clofibric acid. This compound may be detected in positive or negative mode depending on the specific instrument and conditions.
MRM Transitions Specific precursor-to-product ion transitions should be optimized for both this compound and clofibric acid, as well as the internal standard.

Visualizations

Clofibride_Degradation_Pathway This compound This compound (Ester Prodrug) Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻, or Esterase) This compound->Hydrolysis Clofibric_Acid Clofibric Acid (Active Metabolite) Hydrolysis->Clofibric_Acid Alcohol Alcohol Byproduct Hydrolysis->Alcohol

Figure 1: Primary degradation pathway of this compound via hydrolysis.

Experimental_Workflow cluster_prevention Preventative Measures cluster_process Sample Processing Low_Temp Low Temperature (e.g., 5°C) Sample_Collection Sample Collection pH_Control pH Control (Slightly Acidic) Esterase_Inhibitor Esterase Inhibitor (for biological samples) Extraction Extraction (SPE or LLE) Sample_Collection->Extraction Implement Preventative Measures Analysis LC-MS/MS Analysis Extraction->Analysis

Figure 2: Logical workflow for sample preparation with preventative measures.

References

Technical Support Center: Investigating the Mechanism of Action of Clofibrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the mechanism of action of Clofibrate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Clofibrate?

A1: Clofibrate's primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor that plays a critical role in lipid metabolism.[1][2] Activation of PPAR-α leads to changes in the expression of numerous genes involved in fatty acid transport and oxidation, lipoprotein metabolism, and inflammation.[2][3]

Q2: What are the downstream effects of PPAR-α activation by Clofibrate?

A2: The activation of PPAR-α by Clofibrate initiates a cascade of events that collectively contribute to its lipid-lowering effects. These include:

  • Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in the β-oxidation of fatty acids in the liver, heart, and skeletal muscle.[2]

  • Enhanced Lipoprotein Lipase (LPL) Activity: Increased expression of LPL, an enzyme that hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons, facilitating the clearance of triglycerides from the circulation.

  • Reduced Hepatic VLDL Production: Decreased synthesis and secretion of VLDL particles from the liver, which are the primary carriers of triglycerides in the blood.

  • Increased HDL Cholesterol Levels: Clofibrate can also modestly increase levels of high-density lipoprotein (HDL) cholesterol.

Q3: Is Clofibrate selective for PPAR-α?

A3: While Clofibrate is primarily considered a PPAR-α agonist, it is important to consider potential off-target effects, including activation of other PPAR isoforms (PPAR-γ and PPAR-β/δ), especially at higher concentrations. It is recommended to perform counter-screening assays to assess the selectivity of Clofibrate in your experimental system.

Q4: What are common challenges encountered when working with Clofibrate in vitro?

A4: A significant challenge is Clofibrate's low aqueous solubility. For in vitro experiments, it is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) before being added to cell culture media. It is crucial to include a vehicle control (DMSO alone) in your experiments to account for any solvent effects. Ensure the final DMSO concentration is low (typically <0.1%) to avoid cellular toxicity.

Troubleshooting Guides

Issue 1: Inconsistent or No PPAR-α Activation in Reporter Assays
Possible Cause Troubleshooting Steps Control Experiments
Low Clofibrate Concentration Perform a dose-response experiment to determine the optimal concentration of Clofibrate for PPAR-α activation in your cell line.Include a known potent PPAR-α agonist as a positive control.
Cell Line Unresponsive Ensure the chosen cell line expresses sufficient levels of PPAR-α. Consider using a cell line known to be responsive to PPAR-α agonists (e.g., HepG2, Huh7).Verify PPAR-α expression via Western blot or qPCR.
Transfection Inefficiency Optimize transfection parameters for your reporter plasmid (e.g., DNA concentration, transfection reagent, cell density).Use a constitutively active reporter plasmid (e.g., CMV-luciferase) to assess transfection efficiency.
Assay Interference Clofibrate may interfere with the reporter enzyme (e.g., luciferase).Perform a control experiment with purified luciferase enzyme to test for direct inhibition by Clofibrate.
Issue 2: No Increase in Fatty Acid Oxidation (FAO) Upon Clofibrate Treatment
Possible Cause Troubleshooting Steps Control Experiments
Suboptimal Assay Conditions Optimize the concentration of fatty acid substrate (e.g., palmitate) and the incubation time. Ensure adequate L-carnitine is present, as it is essential for the transport of long-chain fatty acids into the mitochondria.Include a positive control for FAO induction (e.g., a known FAO activator) and a negative control for FAO inhibition (e.g., etomoxir).
Cellular Energy Status High glucose levels in the culture medium can suppress FAO. Consider performing the assay in low-glucose medium to enhance cellular reliance on FAO.Compare FAO rates in high-glucose versus low-glucose conditions in the absence of Clofibrate.
Incorrect Measurement Technique For radiometric assays, ensure proper separation of radiolabeled CO2 or acid-soluble metabolites from the radiolabeled substrate. For oxygen consumption rate (OCR) assays, ensure the instrument is properly calibrated and that the cell seeding density is appropriate.Run a blank control (no cells) to determine background signal.
Issue 3: Unexpected Results in Western Blotting for PPAR-α Target Genes
Possible Cause Troubleshooting Steps Control Experiments
Poor Antibody Quality Use an antibody that has been validated for Western blotting and for the specific species you are working with.Perform a peptide block experiment to confirm antibody specificity. Run a positive control lysate from cells known to express the target protein.
No or Weak Signal Increase the amount of protein loaded, optimize the primary and secondary antibody concentrations, and use a more sensitive detection reagent.Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
Multiple or Non-specific Bands Optimize blocking conditions (e.g., type of blocking buffer, incubation time) and antibody incubation conditions (e.g., lower concentration, longer incubation at 4°C).Consult protein databases (e.g., UniProt) to check for known isoforms or post-translational modifications of your target protein that could result in bands of different molecular weights.

Experimental Protocols

Protocol 1: PPAR-α Luciferase Reporter Assay
  • Cell Seeding: Seed cells (e.g., HEK293T or a relevant liver cell line) in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with a PPAR-α expression plasmid, a luciferase reporter plasmid containing a PPAR response element (PPRE), and a control plasmid expressing Renilla luciferase (for normalization).

  • Clofibrate Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of Clofibrate or a vehicle control (DMSO).

  • Lysis and Luciferase Measurement: After 18-24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Protocol 2: Fatty Acid Oxidation (FAO) Assay (Radiometric)
  • Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with Clofibrate or vehicle control for the desired duration.

  • Preparation of Radiolabeled Substrate: Prepare a working solution of [1-¹⁴C]palmitate complexed to fatty acid-free bovine serum albumin (BSA) in the appropriate cell culture medium.

  • Incubation: Wash the cells with PBS and then incubate with the [¹⁴C]palmitate-containing medium for 1-3 hours at 37°C.

  • Capture of ¹⁴CO₂: The oxidation of [1-¹⁴C]palmitate releases ¹⁴CO₂. This can be captured by placing a filter paper soaked in a CO₂ trapping agent (e.g., NaOH) in the well or by using a sealed plate system.

  • Measurement of Radioactivity: After incubation, the radioactivity in the trapped ¹⁴CO₂ and the acid-soluble metabolites in the medium is measured using a scintillation counter.

  • Data Analysis: The rate of FAO is calculated as the amount of ¹⁴C-labeled substrate converted to ¹⁴CO₂ and acid-soluble metabolites per unit of time, normalized to the protein content of the cells.

Protocol 3: Lipoprotein Lipase (LPL) Activity Assay (Fluorometric)
  • Sample Preparation: Prepare cell lysates or use post-heparin plasma samples. If using plasma, inject the experimental animal with heparin 10 minutes before blood collection to release LPL into the circulation.

  • Assay Setup: In a 96-well plate, add the sample, a positive control (purified LPL), and a blank control.

  • Substrate Addition: Add a fluorogenic LPL substrate to each well.

  • Kinetic Measurement: Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 482/515 nm) in a microplate reader at 37°C.

  • Data Analysis: Calculate the LPL activity based on the rate of increase in fluorescence, using a standard curve generated with a known concentration of a fluorescent standard.

Quantitative Data Summary

Parameter Clofibrate Effect Typical Values Reference
PPAR-α Activation (in vitro) AgonistEC50: ~50-55 µM (murine and human)
Serum Triglycerides (Human) ReductionDose-dependent reduction. Optimal effect at 1.5-2 g/day in patients with Type IIb hyperlipoproteinemia.
Serum Cholesterol (Human) ReductionDose-dependent reduction. Optimal effect at 1.5 g/day in patients with Type IIa hyperlipoproteinemia.
HDL Cholesterol IncreaseModest increase

Visualizations

Clofibrate_Mechanism_of_Action cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Clofibrate Clofibrate PPARa_inactive PPAR-α (inactive) Clofibrate->PPARa_inactive Binds and Activates PPARa_active PPAR-α (active) PPARa_inactive->PPARa_active RXR_inactive RXR (inactive) RXR_active RXR (active) RXR_inactive->RXR_active PPRE PPRE PPARa_active->PPRE Heterodimerizes with RXR and binds to PPRE Gene_Transcription Gene Transcription PPRE->Gene_Transcription Regulates

Caption: Clofibrate's mechanism of action via PPAR-α activation.

Experimental_Workflow_FAO start Start: Seed Cells treatment Treat with Clofibrate or Vehicle Control start->treatment incubation Incubate with [14C]-Palmitate treatment->incubation capture Capture 14CO2 incubation->capture measure Measure Radioactivity (Scintillation Counting) capture->measure analyze Analyze Data (Normalize to Protein) measure->analyze end End: FAO Rate analyze->end

Caption: Experimental workflow for a radiometric fatty acid oxidation assay.

Troubleshooting_Logic start Unexpected Result check_reagents Check Reagent Quality (e.g., Clofibrate solubility, antibody validation) start->check_reagents check_protocol Review Experimental Protocol (e.g., concentrations, incubation times) start->check_protocol run_controls Run Appropriate Controls (Positive, Negative, Vehicle) check_reagents->run_controls check_protocol->run_controls optimize Optimize Assay Parameters run_controls->optimize interpret Interpret Data in Context of Controls optimize->interpret

Caption: A logical approach to troubleshooting experimental issues.

References

Validation & Comparative

Validating Clofibride-Induced Gene Expression Changes: A Comparative Guide to qPCR and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate validation of gene expression changes induced by therapeutic compounds is a critical step in preclinical research. This guide provides a comprehensive comparison of quantitative Polymerase Chain Reaction (qPCR) with other common validation techniques, using the lipid-lowering agent Clofibride as a case study. We present supporting data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate validation method for your research needs.

This compound, a member of the fibrate class of drugs, is known to modulate lipid metabolism primarily through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). This nuclear receptor plays a pivotal role in the transcription of genes involved in fatty acid oxidation and transport. Understanding the precise changes in gene expression following this compound treatment is essential for elucidating its mechanism of action and identifying potential therapeutic targets. While high-throughput methods like RNA sequencing (RNA-seq) provide a global view of transcriptomic alterations, targeted validation of key gene expression changes is crucial for confirming these findings.

Quantitative Data Summary

To illustrate the validation process, we present a hypothetical dataset based on microarray analysis of rat primary hepatocytes treated with this compound. The table below summarizes the initial findings and the subsequent validation using qPCR, Droplet Digital PCR (ddPCR), and Western Blotting

A Comparative In Vitro Analysis of Clofibride and Fenofibrate

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Introduction

Clofibrate and fenofibrate are well-established fibric acid derivatives utilized in the management of dyslipidemia. Their therapeutic effects are primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism. This guide provides a comparative in vitro analysis of clofibride (active form: clofibric acid) and fenofibrate (active form: fenofibric acid), focusing on their potency as PPARα agonists and their effects on key drug-metabolizing enzymes. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the nuanced differences between these two compounds at a molecular and cellular level.

Data Presentation

The following tables summarize the key quantitative data from in vitro studies comparing the activity of clofibric acid and fenofibric acid.

ParameterClofibric AcidFenofibric AcidReference
PPARα Activation (EC50) Lower potency than fenofibric acid9.47 µM
PPARγ Activation (EC50) Not reported in comparative study61.0 µM

Table 1: Comparative Potency on PPAR Subtypes. EC50 values represent the concentration of the compound required to elicit 50% of the maximal response. A lower EC50 value indicates higher potency.

EnzymeInduction by Clofibric AcidInduction by Fenofibric AcidReference
CYP3A4 mRNA 2- to 5-fold increase2- to 5-fold increase
CYP2C8 mRNA 2- to 6-fold increase2- to 6-fold increase
UGT1A1 mRNA 2- to 3-fold increase2- to 3-fold increase
CYP3A4 Activity ~2- to 3-fold increase~2- to 3-fold increase
CYP2C8 Activity 3- to 6-fold increase3- to 6-fold increase

**Table 2:

Clofibrate vs. statins: mechanistic differences in lipid lowering

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced mechanistic differences between lipid-lowering agents is paramount for innovating future therapies. This guide provides a detailed comparison of clofibrate and statins, highlighting their distinct modes of action, supported by experimental data and detailed methodologies.

At a Glance: Key Mechanistic Distinctions

FeatureClofibrate (Fibrate)Statins
Primary Target Peroxisome Proliferator-Activated Receptor Alpha (PPARα)3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) Reductase
Primary Mechanism Ligand-activated transcription factor that regulates gene expression related to lipid metabolism.Competitive inhibitor of the rate-limiting enzyme in cholesterol biosynthesis.
Primary Lipid Effect Decreases triglycerides (VLDL).Decreases low-density lipoprotein cholesterol (LDL-C).
Effect on HDL-C Increases high-density lipoprotein cholesterol (HDL-C).Modest increase in HDL-C.
Effect on Triglycerides Significant reduction.Modest reduction.

Delving into the Molecular Pathways

The distinct therapeutic effects of clofibrate and statins stem from their fundamentally different molecular targets and signaling pathways.

Clofibrate: The PPARα Agonist

Clofibrate, a member of the fibrate class of drugs, exerts its lipid-lowering effects by activating Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor primarily expressed in tissues with high fatty acid catabolism, such as the liver.

Signaling Pathway of Clofibrate:

Clofibrate_Pathway cluster_nucleus Nucleus Clofibrate Clofibrate PPARa PPARα Clofibrate->PPARa binds & activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to TargetGenes Target Gene Transcription PPRE->TargetGenes initiates FattyAcidOxidation ↑ Fatty Acid Oxidation TargetGenes->FattyAcidOxidation LPL_Activity ↑ Lipoprotein Lipase Activity TargetGenes->LPL_Activity ApoA_Expression ↑ ApoA-I & ApoA-II Expression TargetGenes->ApoA_Expression VLDL_Production ↓ VLDL Production TargetGenes->VLDL_Production

Caption: Clofibrate activates PPARα, leading to changes in gene expression that modulate lipid metabolism.

Upon activation by clofibrate, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding initiates a cascade of transcriptional changes, leading to:

  • Increased Fatty Acid Oxidation: Upregulation of genes involved in the beta-oxidation of fatty acids, which reduces the substrate available for triglyceride synthesis.

  • Enhanced Lipoprotein Lipase (LPL) Activity: Increased expression of LPL, an enzyme that hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons.

  • Increased Apolipoprotein A-I and A-II Expression: Upregulation of the major protein components of HDL, leading to increased HDL cholesterol levels.

  • Decreased VLDL Production: Reduced hepatic synthesis and secretion of VLDL particles.

Statins: The HMG-CoA Reductase Inhibitors

Statins are competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This inhibition primarily occurs in the liver.

Signaling Pathway of Statins:

A Head-to-Head Analysis of Clofibride and Bezafibrate on Lipolysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive side-by-side analysis of two prominent fibrate drugs, Clofibride and Bezafibrate, with a specific focus on their impact on lipolysis. Fibrates are a class of amphipathic carboxylic acids that have been used for decades to treat dyslipidemia. Their primary mechanism of action involves the activation of peroxisome proliferator-activated receptors (PPARs), particularly the α-subtype, which play a crucial role in lipid and lipoprotein metabolism. By activating PPARα, fibrates modulate the transcription of genes involved in fatty acid uptake, oxidation, and the catabolism of triglyceride-rich lipoproteins, thereby enhancing lipolysis.

This analysis synthesizes available experimental data to offer a quantitative comparison of their efficacy, details the experimental methodologies used in these assessments, and provides visual representations of the key signaling pathways and experimental workflows.

Quantitative Comparison of Effects on Lipolysis

The following table summarizes the quantitative effects of this compound and Bezafibrate on key markers of lipolysis and lipid metabolism, based on data from comparative clinical studies.

ParameterThis compoundBezafibrateStudy PopulationReference
Plasma Lipoprotein Lipase (LPL) Activity Significant increaseSignificant increase10 normolipemic, non-obese males[1]
Serum Triglyceride Reduction (Overall) 18%36% (p < 0.05 vs. Clofibrate)22 patients with primary hyperlipoproteinemia (Type IIb and IV)[2]
Serum Triglyceride Reduction (Type IIb) 31%47%9 patients with Type IIb hyperlipoproteinemia[2]
Serum Triglyceride Reduction (Type IV) 9%29%13 patients with Type IV hyperlipoproteinemia[2]
Serum Cholesterol Reduction (Overall) 7%14%22 patients with primary hyperlipoproteinemia (Type IIb and IV)[2]

Signaling Pathways in Fibrate-Mediated Lipolysis

This compound and Bezafibrate, like other fibrates, exert their effects on lipolysis primarily through the activation of PPARα. Bezafibrate is also known to have some activity on PPARγ and PPARδ, making it a pan-PPAR agonist. The activation of PPARα leads to a cascade of events that ultimately enhance the breakdown of triglycerides.

Fibrate_Signaling_Pathway Fibrate This compound / Bezafibrate PPARa PPARα Fibrate->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression LPL_Gene LPL Gene Gene_Expression->LPL_Gene ApoCIII_Gene ApoC-III Gene Gene_Expression->ApoCIII_Gene Fatty_Acid_Oxidation_Genes Fatty Acid Oxidation Genes (e.g., CPT1) Gene_Expression->Fatty_Acid_Oxidation_Genes LPL_Synthesis ↑ LPL Synthesis & Activity LPL_Gene->LPL_Synthesis ApoCIII_Synthesis ↓ ApoC-III Synthesis ApoCIII_Gene->ApoCIII_Synthesis Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Fatty_Acid_Oxidation_Genes->Fatty_Acid_Oxidation Lipolysis ↑ Lipolysis of Triglyceride-Rich Lipoproteins LPL_Synthesis->Lipolysis ApoCIII_Synthesis->Lipolysis (ApoC-III is an LPL inhibitor) FFA_Uptake ↑ Cellular Fatty Acid Uptake Fatty_Acid_Oxidation->FFA_Uptake FFA_Uptake->Lipolysis Reduces substrate for VLDL synthesis Post_Heparin_Lipolysis_Workflow Start Fasting Subject Heparin Intravenous Heparin Injection Start->Heparin Blood_Collection Blood Collection (10-20 min post-injection) Heparin->Blood_Collection Centrifugation Centrifugation (4°C) Blood_Collection->Centrifugation Plasma Post-Heparin Plasma Centrifugation->Plasma Incubation Incubation with Substrate (37°C) Plasma->Incubation Measurement Measurement of Free Fatty Acid Release Incubation->Measurement Analysis Calculation of Lipase Activity Measurement->Analysis

References

Comparative Analysis of the Hepatotoxic Potential of Different Fibrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hepatotoxic potential of different fibrates, a class of drugs used to treat dyslipidemia. The information presented is based on available experimental data from preclinical and clinical studies, offering a resource for researchers and professionals in drug development and toxicology.

Comparative Data on Hepatotoxicity of Fibrates

The following table summarizes quantitative data on the hepatotoxic potential of fenofibrate, gemfibrozil, bezafibrate, and ciprofibrate. It is important to note that direct head-to-head clinical trials comparing the hepatotoxicity of all four fibrates are limited. The data presented is a synthesis of findings from various studies, including clinical trials, animal studies, and in vitro experiments.

ParameterFenofibrateGemfibrozilBezafibrateCiprofibrate
Incidence of Elevated ALT (>3x ULN) in Clinical Trials <1% - 5.3%[1][2]Generally low, similar to placebo in some studies. Hepatotoxicity report rate of 13 per million prescriptions[3].Tendency for liver enzymes to decrease in some studies[4].Data from large clinical trials on liver enzyme elevation is less readily available.
Primary PPAR Affinity PPARα[5]PPARαPan-PPAR (α, γ, δ)PPARα
Effect on Bile Acid Synthesis Downregulates CYP7A1.Downregulates CYP7A1.Downregulates CYP7A1.Downregulates CYP7A1 and sterol 27-hydroxylase in rodents.
Peroxisome Proliferation (in rodents) Inducer.Inducer.Inducer.Potent inducer.
Reported Liver Histopathology Hepatocellular, cholestatic, or mixed injury; rare cases of chronic hepatitis and fibrosis.Rare cases of cholestatic hepatitis and hepatocellular injury.Generally associated with improvement in liver function tests in patients with underlying liver conditions.Hepatocellular adenomas and carcinomas in long-term rodent studies.
Notable Mechanistic Aspects Can have anti-inflammatory effects via PPARα.May have PPARα-independent anti-inflammatory effects.As a pan-PPAR agonist, it may have broader effects on glucose and lipid metabolism.Strong induction of peroxisome proliferation in rodents is a key feature.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of drug-induced hepatotoxicity. Below are generalized methodologies for key experiments cited in the literature for evaluating the hepatotoxic potential of fibrates.

Assessment of Liver Function in Rodent Models
  • Objective: To quantify serum markers of liver injury.

  • Procedure:

    • Rodents (e.g., rats, mice) are administered the test fibrate or vehicle control orally for a specified duration.

    • Blood is collected at designated time points via cardiac puncture or tail vein sampling.

    • Serum is separated by centrifugation.

    • Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin are measured using a clinical chemistry analyzer according to the manufacturer's instructions.

    • Data is expressed as mean ± standard deviation, and statistical analysis is performed to compare treatment groups with the control group.

Histopathological Evaluation of Liver Tissue
  • Objective: To qualitatively and semi-quantitatively assess liver morphology for signs of injury.

  • Procedure:

    • At the end of the treatment period, animals are euthanized, and liver tissue is collected.

    • A portion of the liver is fixed in 10% neutral buffered formalin for at least 24 hours.

    • The fixed tissue is processed, embedded in paraffin, and sectioned at 4-5 µm thickness.

    • Sections are stained with Hematoxylin and Eosin (H&E).

    • Stained sections are examined under a light microscope by a qualified pathologist blinded to the treatment groups.

    • Histopathological changes such as necrosis, inflammation, steatosis, and fibrosis are scored based on severity and distribution.

Detection of Hepatic Steatosis (Oil Red O Staining)
  • Objective: To visualize and quantify the accumulation of neutral lipids in hepatocytes.

  • Procedure:

    • A portion of fresh liver tissue is embedded in optimal cutting temperature (OCT) compound and snap-frozen in isopentane cooled by liquid nitrogen.

    • Frozen sections (8-10 µm) are cut using a cryostat.

    • Sections are fixed in 10% formalin for 10 minutes.

    • Slides are rinsed with distilled water and then briefly in 60% isopropanol.

    • Sections are stained with a freshly prepared Oil Red O working solution for 15 minutes.

    • Slides are differentiated in 60% isopropanol and counterstained with hematoxylin.

    • Lipid droplets appear as red-orange globules. Quantification can be performed using image analysis software to determine the percentage of stained area.

Assessment of Apoptosis (TUNEL Assay)
  • Objective: To detect DNA fragmentation characteristic of apoptotic cells in liver tissue.

  • Procedure:

    • Paraffin-embedded liver sections are deparaffinized and rehydrated.

    • Tissue sections are permeabilized with Proteinase K.

    • The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is performed using a commercial kit according to the manufacturer's instructions. This involves incubating the sections with terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., Br-dUTP or FITC-dUTP).

    • The labeled DNA fragments are then visualized using either a fluorescent microscope (for fluorescently labeled nucleotides) or a light microscope after reaction with a chromogenic substrate.

    • The number of TUNEL-positive (apoptotic) cells is counted in multiple high-power fields to calculate an apoptotic index.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways involved in fibrate action and a typical experimental workflow for assessing hepatotoxicity.

Fibrate_Hepatotoxicity_Workflow cluster_animal_study Animal Study cluster_sample_collection Sample Collection cluster_analysis Hepatotoxicity Assessment A Rodent Model Selection (e.g., Rat, Mouse) B Fibrate Administration (Vehicle Control vs. Different Fibrates) A->B C In-life Observations (Clinical Signs, Body Weight) B->C D Blood Collection (Serum Chemistry) C->D E Liver Tissue Collection C->E F Liver Function Tests (ALT, AST, ALP, Bilirubin) D->F G Histopathology (H&E Staining) E->G H Steatosis Assessment (Oil Red O Staining) E->H I Apoptosis Detection (TUNEL Assay) E->I J Data Analysis & Comparative Assessment F->J G->J H->J I->J Fibrate_Signaling_Pathways cluster_fibrates Fibrates cluster_receptors Nuclear Receptors cluster_downstream Downstream Effects Fenofibrate Fenofibrate (PPARα agonist) PPARa PPARα Fenofibrate->PPARa Gemfibrozil Gemfibrozil (PPARα agonist) Gemfibrozil->PPARa Bezafibrate Bezafibrate (Pan-PPAR agonist) Bezafibrate->PPARa PPARgd PPARγ / PPARδ Bezafibrate->PPARgd Ciprofibrate Ciprofibrate (PPARα agonist) Ciprofibrate->PPARa Lipid Lipid Metabolism ↑ (Fatty Acid Oxidation) PPARa->Lipid Bile Bile Acid Synthesis ↓ (CYP7A1 Inhibition) PPARa->Bile Inflammation Inflammation ↓ (NF-κB Inhibition) PPARa->Inflammation OxidativeStress Oxidative Stress ↑ (Peroxisome Proliferation) PPARa->OxidativeStress Hepatotoxicity Hepatotoxicity Potential Lipid->Hepatotoxicity Beneficial Bile->Hepatotoxicity Potential for cholestasis Inflammation->Hepatotoxicity Beneficial OxidativeStress->Hepatotoxicity Potential for injury

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.